molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No.: B037769
CAS No.: 115576-91-5
M. Wt: 162.19 g/mol
InChI Key: FNWIOHZJMSLWCF-UHFFFAOYSA-N
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Description

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a versatile and valuable benzimidazole-based chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a critical benzimidazole heterocycle, a privileged structure in pharmacology, which is further functionalized with a hydroxymethyl group at the 5-position and a methyl group at the 1-nitrogen. This bifunctional design makes it an ideal intermediate for the synthesis of novel small molecule libraries targeting a wide range of enzymes and receptors. Its primary research value lies in its application as a key building block for the development of potential therapeutic agents, particularly in the areas of kinase inhibition, antiviral research, and oncology. The hydroxymethyl group serves as a flexible handle for further synthetic elaboration via conjugation, alkylation, or oxidation, allowing researchers to rapidly generate diverse analogs for structure-activity relationship (SAR) studies. The presence of the methyl group on the imidazole nitrogen enhances metabolic stability and influences the molecule's electronic properties and binding affinity. As a high-purity chemical tool, it enables the exploration of novel chemical space and accelerates the hit-to-lead optimization process in pharmaceutical R&D. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWIOHZJMSLWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561224
Record name (1-Methyl-1H-benzimidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115576-91-5
Record name (1-Methyl-1H-benzimidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. Due to the limited availability of experimentally determined data for this specific compound, this document also includes information on general experimental protocols for determining key physical properties of benzimidazole derivatives and related heterocyclic compounds.

Physical and Chemical Properties

Currently, detailed experimentally determined physical properties for this compound are not extensively reported in publicly available literature. Commercial suppliers indicate that the compound is a solid at room temperature.[1]

For comparative purposes, the physical properties of a structurally related imidazole derivative, (1-methyl-1H-imidazol-5-yl)methanol, are presented below. It is crucial to note that these values are for a different chemical entity and should be used with caution as estimations for the properties of this compound.

Table 1: Physical Properties of (1-methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9)

PropertyValueSource
Melting Point113 °C[2]
Boiling Point324.9 ± 17.0 °C (Predicted)[2]
Density1.16 ± 0.1 g/cm³ (Predicted)[2]
SolubilityDMSO (Sparingly), Methanol (Slightly)[2]

Experimental Protocols for Physical Property Determination

The following sections detail standard methodologies for determining the key physical properties of solid organic compounds like benzimidazole derivatives.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[3]

Principle: This method is based on the principle that a powdered crystalline material, which is opaque, becomes transparent upon melting. The change in light transmission through the substance as a function of temperature is recorded to determine the melting point.[3]

Procedure:

  • A small, finely ground sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3]

  • The capillary tube is placed in a heating apparatus (e.g., a liquid bath or a metal block) in close proximity to a calibrated thermometer or temperature sensor.[3]

  • The temperature of the apparatus is raised at a controlled, steady rate (e.g., 1 °C/min as per pharmacopeial standards).[3]

  • The sample is observed, often with magnification. The temperature at which the substance begins to melt (collapse point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.[3]

Workflow for Melting Point Determination

G Workflow for Melting Point Determination A Sample Preparation (Fine Grinding) B Capillary Tube Packing (2-3 mm height) A->B C Placement in Melting Point Apparatus B->C D Controlled Heating (e.g., 1 °C/min) C->D E Visual Observation of Melting Process D->E F Record Melting Range (Collapse and Clear Points) E->F

Caption: General workflow for determining the melting point of a solid compound using the capillary method.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in drug development and other research areas. Several methods can be employed, including qualitative assessments and quantitative gravimetric or spectroscopic methods.

2.2.1. Qualitative Solubility Assessment

A straightforward approach to determine the solubility class of a compound.[4]

Procedure:

  • Add a small, measured amount of the solute (e.g., 25 mg) to a test tube.

  • Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[4]

  • Observe if the solute dissolves completely.

  • This can be systematically performed with a range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, and toluene) as well as aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to understand the compound's acidic or basic nature.[4][5]

2.2.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining equilibrium solubility.[6]

Principle: A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent over a period. The concentration of the dissolved solute in the saturated solution is then determined.

Procedure:

  • An excess amount of the solid compound is added to a flask containing the solvent of interest.

  • The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.

  • The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as gravimetry (evaporation of the solvent and weighing the residue) or spectroscopy (e.g., UV-Vis spectrophotometry or HPLC).[7][8]

Logical Flow for Solubility Testing

G Logical Flow for Solubility Testing Start Start: Compound of Interest Water Test Solubility in Water Start->Water Soluble_Water Water Soluble Water->Soluble_Water Insoluble_Water Water Insoluble Water->Insoluble_Water Ether Test Solubility in Diethyl Ether Soluble_Water->Ether HCl Test Solubility in 5% HCl Insoluble_Water->HCl End End: Solubility Profile Ether->End NaOH Test Solubility in 5% NaOH HCl->NaOH If Insoluble Organic Test Solubility in Organic Solvents (e.g., Ethanol, DMSO) HCl->Organic If Insoluble HCl->End If Soluble (Base) NaHCO3 Test Solubility in 5% NaHCO3 NaOH->NaHCO3 If Soluble (Weak/Strong Acid) NaOH->End NaHCO3->End Organic->End

Caption: A decision-tree diagram illustrating a systematic approach to determining the qualitative solubility of a compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for this compound. Benzimidazole derivatives as a class, however, are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[9][10] Further research is required to elucidate the specific biological functions of this particular compound.

References

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and outlines a putative synthetic pathway. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes information on closely related analogs to provide a foundational understanding for researchers. The potential biological significance of the benzimidazole scaffold is also discussed, highlighting avenues for future investigation.

Chemical Structure and Properties

This compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle. The structure features a methyl group at the 1-position of the imidazole ring and a hydroxymethyl group at the 5-position of the benzene ring.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol -
CAS Number 115576-91-5-
Appearance Solid (predicted)-
Purity 96%--INVALID-LINK--
Storage Temperature Room Temperature--INVALID-LINK--
InChI Key FNWIOHZJMSLWCF-UHFFFAOYSA-N--INVALID-LINK--

Synthesis

Logical Workflow for Putative Synthesis:

G A 4-Amino-3-(methylamino)benzyl alcohol C Reaction Vessel A->C B Formic Acid B->C D Cyclization (Dehydration) C->D Heat E This compound D->E

Figure 1: A proposed synthetic workflow for this compound.

Putative Experimental Protocol

Step 1: Cyclization

  • To a solution of 4-amino-3-(methylamino)benzyl alcohol (1 equivalent) in formic acid (10-15 mL per gram of diamine), the reaction mixture is heated at reflux for 2-4 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice water.

  • The solution is neutralized by the careful addition of a saturated sodium bicarbonate solution until a pH of 7-8 is achieved.

  • The resulting precipitate, crude this compound, is collected by vacuum filtration and washed with cold water.

Step 2: Purification

  • The crude product is dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Experimental ¹H and ¹³C NMR data for this compound are not available in the public domain. However, predicted chemical shifts can provide a reference for characterization.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-CH₃~3.8~31
C-CH₂-OH~4.7~63
C2-H~8.0~143
Aromatic-H7.2 - 7.7110 - 142
C2-~143
C4-~110
C5-~135
C6-~120
C7-~115
C7a-~142
C3a-~135

Note: Predicted shifts are based on analogous structures and may vary from experimental values.

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound, the benzimidazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds.

Potential Areas of Investigation:

  • Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties by targeting various cellular pathways, including topoisomerase I inhibition.[1]

  • Antimicrobial and Antifungal Activity: The benzimidazole core is present in several antimicrobial and antifungal drugs.[2]

  • Kinase Inhibition: Substituted benzimidazoles have been explored as inhibitors of various protein kinases involved in cell signaling and disease.

Signaling Pathway Context Diagram:

G cluster_0 Potential Cellular Targets of Benzimidazoles cluster_1 Cellular Processes A Benzimidazole Core B DNA Topoisomerase I A->B Inhibition C Microtubules A->C Disruption D Protein Kinases A->D Inhibition E DNA Replication & Transcription B->E F Cell Division (Mitosis) C->F G Signal Transduction D->G

Figure 2: Potential cellular targets and processes affected by benzimidazole-containing compounds.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery and materials science. This guide provides the foundational chemical information and a putative synthetic strategy. The lack of extensive experimental data in the public domain underscores the opportunity for novel research to elucidate its specific properties and biological activities. The rich pharmacological history of the benzimidazole scaffold suggests that this compound and its derivatives could be promising candidates for future therapeutic development.

References

Technical Guide: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol (CAS 115576-91-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a technical overview of this compound, focusing on its synthesis, chemical properties, and potential for further research and development. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active benzimidazoles suggests its potential as a valuable intermediate or a candidate for biological screening.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 115576-91-5N/A
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol N/A
Synonyms (1-methyl-1H-benzimidazol-5-yl)methanol
Physical Form Solid
Purity >95% (typical)
Storage Sealed in dry, room temperature conditions

Synthesis

A specific experimental protocol for the synthesis of this compound has been described in the patent literature, where it is used as an intermediate in the synthesis of more complex molecules.

Experimental Protocol: Reduction of a Carboxylate Precursor

This method involves the reduction of a methyl carboxylate precursor using a strong reducing agent.

Starting Material: Methyl 2-[(5-fluoro-1,3-benzoxazol-2-yl)amino]-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Reagent: Lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF)

Solvent: Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of methyl 2-[(5-fluoro-1,3-benzoxazol-2-yl)amino]-1-methyl-1H-1,3-benzodiazole-5-carboxylate (1.03 mmol) in tetrahydrofuran (10 mL) at 0 °C, add lithium aluminum hydride solution (1.0 M in THF, 2.06 mmol).

  • The reaction mixture is stirred at this temperature. [Note: The patent does not specify the reaction time or quenching procedure. Standard quenching procedures for LiAlH₄ reductions, such as the sequential addition of water, 15% NaOH solution, and water, followed by filtration and extraction, would be appropriate.]

General Synthesis Strategies for Benzimidazole Scaffolds

The synthesis of benzimidazole derivatives can also be approached through more general methods, which could be adapted for this compound. These typically involve the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.

  • Condensation with Aldehydes: This method often employs an oxidizing agent, such as sodium metabisulfite, in a solvent like ethanol.[1]

  • Nano-catalyzed Synthesis: Zinc oxide nanoparticles have been used as a recyclable catalyst for the cyclocondensation of o-phenylenediamine and aromatic aldehydes, offering a potentially more environmentally friendly approach.[2]

Characterization

Expected ¹H NMR Spectral Data
  • Aromatic Protons: Signals corresponding to the protons on the benzene ring would be expected in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the multiplicity and coupling constants of these signals.

  • Methylene Protons (-CH₂OH): A singlet corresponding to the two protons of the hydroxymethyl group would likely appear in the range of δ 4.5-5.0 ppm.

  • Methyl Protons (-NCH₃): A singlet for the three protons of the N-methyl group is expected around δ 3.7-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Data
  • Aromatic Carbons: Signals for the carbons of the benzimidazole ring system would be observed in the aromatic region (typically δ 110-155 ppm).

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group would likely appear in the range of δ 50-65 ppm.

  • Methyl Carbon (-NCH₃): The N-methyl carbon signal is expected around δ 30-35 ppm.

Potential Biological Significance and Applications

The benzimidazole core is a privileged structure in drug discovery.[1][7][8][9][10] Derivatives have shown a wide array of biological activities, including:

  • Anticancer Activity: Many benzimidazole-containing compounds have been investigated as potential anticancer agents, with some acting as topoisomerase I inhibitors.[1][11]

  • Antimicrobial and Antiviral Activity: The benzimidazole scaffold is present in several approved antifungal and anthelmintic drugs.

  • Enzyme Inhibition: Substituted benzimidazoles have been developed as inhibitors for various enzymes, including their use as PqsR inhibitors in Pseudomonas aeruginosa.[9]

Given this context, this compound serves as a valuable starting point for the synthesis of novel benzimidazole derivatives with potential therapeutic applications. Its functional groups (the hydroxyl and the benzimidazole nitrogen) provide handles for further chemical modification and library development.

Experimental Workflows and Signaling Pathways

Currently, there is no specific information in the public domain detailing the involvement of this compound in any signaling pathways or established experimental workflows beyond its synthesis. The logical progression for a researcher interested in this compound would be to synthesize it and then screen it against a panel of biological targets, guided by the known activities of other benzimidazole derivatives.

General Workflow for Investigating a Novel Benzimidazole Derivative

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

Caption: A general workflow for the synthesis and biological evaluation of a novel benzimidazole derivative.

References

Synthesis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The described methodology focuses on the final reduction step from its aldehyde precursor, providing a comprehensive experimental protocol and relevant quantitative data.

Synthetic Pathway Overview

The primary and most direct route to obtaining this compound involves the reduction of the corresponding aldehyde, 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde. This transformation is reliably achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

The precursor, 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde, can be synthesized through a multi-step sequence starting from commercially available materials. A general outline of this synthesis is presented to provide a complete workflow for obtaining the target molecule.

Experimental Protocols

This section provides a detailed experimental protocol for the reduction of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde to this compound.

Reduction of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde

Materials:

  • 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium hydrogen carbonate solution

Procedure:

  • A solution of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C using an ice bath.

  • Lithium Aluminum Hydride (LAH) is added portion-wise to the cooled solution with stirring. The addition should be controlled to manage any exothermic reaction.

  • The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, portion-wise addition of solid sodium sulfate decahydrate at 0 °C with vigorous stirring.

  • Anhydrous sodium sulfate is added to the resulting suspension to ensure complete drying.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with additional THF or ethyl acetate.

  • The combined organic filtrates are concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the reduction of its aldehyde precursor.

StepPrecursorReagentSolventTemperatureReaction TimeYieldReference
Reduction to Alcohol 1-methyl-1H-benzo[d]imidazole-5-carbaldehydeLAHTHF0 °C to RT-81%[1]

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from the aldehyde precursor to the final product, this compound.

Synthesis_Workflow aldehyde 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde alcohol This compound aldehyde->alcohol LAH, THF 0 °C to RT (81% yield)

Caption: Synthetic route for the reduction of the aldehyde to the target alcohol.

Logical Relationship of Synthesis Steps

This diagram outlines the broader logical flow for producing the target compound, including the synthesis of the necessary precursor.

Logical_Flow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start 4-Amino-3-nitrobenzoic acid intermediate1 Methyl 4-amino-3-nitrobenzoate start->intermediate1 MeOH, H₂SO₄ intermediate2 Methyl 4-(methylamino)-3-nitrobenzoate intermediate1->intermediate2 MeNH₂ intermediate3 Methyl 3,4-bis(methylamino)benzoate intermediate2->intermediate3 Reduction aldehyde 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde intermediate3->aldehyde Formic acid, cyclization alcohol This compound aldehyde->alcohol Reduction (LAH)

Caption: Multi-step synthesis pathway to this compound.

References

Technical Guide on the Solubility of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a key physicochemical parameter for its development as a potential therapeutic agent. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive overview of established experimental protocols for determining the solubility of benzimidazole derivatives. The guide details methodologies for both thermodynamic and kinetic solubility assessments, offering a framework for researchers to generate reliable solubility data. This includes detailed procedural outlines and visual workflows to aid in experimental design and execution.

Introduction

This compound is a benzimidazole derivative of interest in pharmaceutical research. Understanding its solubility is critical as it directly influences bioavailability, formulation development, and ultimately, therapeutic efficacy. A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. However, general solubility characteristics of benzimidazoles suggest that their solubility can be pH-dependent.

This guide provides a detailed overview of the standard experimental protocols that can be employed to determine the aqueous and solvent solubility of this compound. The methodologies described are based on widely accepted practices in the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs).

Experimental Protocols for Solubility Determination

The determination of solubility can be broadly categorized into two types of measurements: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic solubility of a drug substance.

  • Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution under specific conditions, often from a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) being diluted into an aqueous buffer. It is a higher-throughput method often used in early drug discovery for screening purposes.

A summary of common methods for determining solubility is presented in the table below.

Method Principle Type of Solubility Throughput Typical Application
Shake-Flask Method An excess amount of the solid compound is equilibrated with a solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined.ThermodynamicLowGold standard for definitive solubility measurement.
Nephelometry Measures the turbidity or light scattering of a solution to detect the formation of a precipitate as the compound concentration increases.KineticHighRapid screening of compound libraries in early discovery.
UV-Vis Spectroscopy After reaching equilibrium and separating the solid phase, the concentration of the dissolved compound is quantified by measuring its absorbance at a specific wavelength.Thermodynamic/KineticMediumQuantification of compounds with a suitable chromophore.
High-Performance Liquid Chromatography (HPLC) Provides accurate quantification of the dissolved compound in a saturated solution after separation from any undissolved solid.Thermodynamic/KineticMediumPrecise quantification, especially in complex matrices.
Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.

Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, or organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the collected supernatant through a low-binding filter (e.g., 0.22 µm PVDF syringe filter) to remove any remaining undissolved micro-particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

G cluster_0 Shake-Flask Method Workflow prep 1. Add excess compound to solvent equil 2. Agitate at constant temperature (24-72h) prep->equil phase_sep 3. Centrifuge to pellet excess solid equil->phase_sep sample 4. Collect supernatant phase_sep->sample filter 5. Filter supernatant (0.22 µm) sample->filter quant 6. Quantify concentration (HPLC/UV-Vis) filter->quant

Shake-Flask Method for Thermodynamic Solubility.
Kinetic Solubility Determination by Nephelometry

This high-throughput method is useful for early-stage drug discovery.

Experimental Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the same organic solvent.

  • Aqueous Dilution: Transfer a small volume from each well of the dilution plate to a corresponding well in a new microtiter plate containing the aqueous buffer of interest. This rapid addition induces precipitation of compounds with low aqueous solubility.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from the formed precipitate.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.

G cluster_1 Kinetic Solubility by Nephelometry stock 1. Prepare concentrated DMSO stock solution serial_dil 2. Serially dilute stock in DMSO stock->serial_dil aq_dil 3. Add to aqueous buffer in microplate serial_dil->aq_dil incubate 4. Incubate for 1-2 hours aq_dil->incubate measure 5. Measure turbidity with a nephelometer incubate->measure analyze 6. Determine precipitation point measure->analyze

Kinetic Solubility Workflow using Nephelometry.

Factors Influencing the Solubility of Benzimidazole Derivatives

For a researcher planning to determine the solubility of this compound, it is important to consider factors that are known to influence the solubility of related benzimidazole compounds:

  • pH: The benzimidazole moiety contains basic nitrogen atoms, making the solubility of these compounds often pH-dependent. It is recommended to measure solubility in buffers with different pH values (e.g., pH 2, 5, 7.4, and 9) to construct a pH-solubility profile.

  • Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a controlled and reported temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).

  • Solid-State Form: The crystalline form (polymorph) or amorphous nature of the solid material can significantly impact its measured solubility. It is crucial to characterize the solid form of the material being tested.

Signaling Pathways

A review of the scientific literature did not yield specific information on signaling pathways directly modulated by this compound. Research into the biological activity of this specific compound would be required to elucidate its mechanism of action and associated signaling pathways.

Conclusion

Spectroscopic and Synthetic Profile of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the heterocyclic compound (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, making a thorough understanding of its derivatives crucial for new drug discovery and development. This document compiles known spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of a relevant biological pathway associated with the broader class of benzimidazole compounds.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound (CAS Number: 115576-91-5; Molecular Formula: C₉H₁₀N₂O; Molecular Weight: 162.19 g/mol ).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85s1HH-2 (imidazole ring)
7.77s1HH-4 (benzene ring)
7.37-7.34m2HH-6, H-7 (benzene ring)
4.80s2H-CH₂OH
3.84s3H-NCH₃
1.92br s1H-OH
Solvent: CDCl₃

Table 2: Mass Spectrometry Data

m/zInterpretation
162[M]⁺ (Molecular Ion)
133Base Peak

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported, involving the reduction of an ester precursor.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Reactant1 Ethyl 1-methyl-1H- benzimidazole-5-carboxylate Product1 (1-methyl-1H-benzo[d]imidazol- 5-yl)methanol Reactant1->Product1 Reduction Reagent1 1. Lithium Aluminum Hydride (LiAlH₄) 2. Tetrahydrofuran (THF) 3. Ice Bath (0 °C)

Caption: Synthetic pathway for this compound.

Procedure:

  • Preparation of the Reducing Agent: Under an argon atmosphere, suspend lithium aluminum hydride (9.70 g, 256 mmol) in dry tetrahydrofuran (100 mL).

  • Addition of the Ester: Prepare a solution of ethyl 1-methyl-1H-benzimidazole-5-carboxylate (26.1 g, 128 mmol) in tetrahydrofuran (100 mL).

  • Reaction: Cool the lithium aluminum hydride suspension in an ice bath. Slowly add the solution of the ester dropwise to the suspension.

  • Stirring: Stir the reaction mixture for 1 hour while maintaining the ice bath cooling.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution while still in the ice bath.

  • Work-up: Filter the resulting solid precipitate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the concentrated residue in chloroform and wash the organic phase with a saturated sodium bicarbonate solution.

  • Purification: Concentrate the organic phase and purify the residue by silica gel column chromatography, eluting with a chloroform:methanol gradient (from 10:1 to 5:1).

  • Product: This procedure yields this compound as a light red powder (11.4 g, 55% yield).[1]

Biological Context and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the benzimidazole core is a key pharmacophore in a wide range of therapeutic agents, particularly in oncology. Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival.

One of the most well-established pathways targeted by benzimidazole-containing drugs is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which often utilizes the Mitogen-Activated Protein Kinase (MAPK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Benzimidazole (1-methyl-1H-benzo[d]imidazol- 5-yl)methanol (representative action) Benzimidazole->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Representative EGFR-MAPK signaling pathway inhibited by some benzimidazole derivatives.

This diagram illustrates a common mechanism of action for some anticancer benzimidazole compounds. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade. This activates Ras, which in turn activates Raf, MEK, and ERK sequentially. Activated ERK then translocates to the nucleus to regulate gene transcription, leading to cell proliferation and survival. Certain benzimidazole derivatives can inhibit EGFR, thereby blocking this entire pathway and exerting an anti-proliferative effect. While not definitively established for this compound itself, this represents a key signaling pathway of interest for this class of compounds.

References

Navigating the Spectral Landscape of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a comprehensive estimation of its ¹H and ¹³C NMR spectral data. These estimations are derived from a thorough analysis of structurally related compounds. Furthermore, this guide outlines a plausible synthetic route and standard experimental protocols for NMR analysis, offering a practical framework for researchers working with this and similar benzimidazole derivatives.

Anticipated NMR Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These estimations are based on the known spectral data of analogous compounds, including 1-methyl-1H-imidazole-5-yl)methanol and various substituted benzimidazoles. The predicted values provide a valuable reference for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~8.0 - 8.2Singlet-
H4~7.6 - 7.8Doublet~8.5
H6~7.3 - 7.5Doublet of Doublets~8.5, ~1.5
H7~7.7 - 7.9Doublet~1.5
CH₂~4.7 - 4.9Singlet-
OHVariableBroad Singlet-
N-CH₃~3.8 - 4.0Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~142 - 145
C3a~140 - 143
C4~110 - 115
C5~135 - 138
C6~120 - 125
C7~118 - 122
C7a~133 - 136
CH₂~60 - 65
N-CH₃~30 - 33

Experimental Protocols

Synthesis of this compound

The following is a proposed synthetic protocol adapted from general methods for benzimidazole synthesis.

Materials:

  • 4-amino-3-(methylamino)benzyl alcohol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-amino-3-(methylamino)benzyl alcohol in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

NMR Spectrum Acquisition

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

Visualizing the Synthesis

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow reagents Triethyl Orthoformate p-Toluenesulfonic Acid (cat.) Ethanol, Reflux workup 1. Neutralization (NaHCO₃) 2. Extraction (EtOAc) 3. Wash (Brine) 4. Drying (Na₂SO₄) reagents->workup Processing purification Column Chromatography (Silica Gel) workup->purification Purification product This compound purification->product Final Product starting_material 4-amino-3-(methylamino)benzyl alcohol starting_material->reagents Reaction

Mass spectrometry of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometric Analysis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Introduction

This compound is a heterocyclic compound featuring a methylated benzimidazole core functionalized with a methanol group. This structural motif is a valuable building block in medicinal chemistry and drug discovery, appearing in molecules designed to target a range of biological pathways. Accurate and robust analytical methods are paramount for its characterization, enabling researchers to confirm its identity, assess its purity, monitor its presence in complex chemical reactions, and study its metabolic fate.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for both qualitative and quantitative analysis.[1][2] When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing this molecule in diverse matrices.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deep, mechanistically-grounded understanding of the mass spectrometric behavior of this compound. We will explore optimal analytical workflows, from sample preparation to data interpretation, and delve into the predictable fragmentation patterns that serve as a structural fingerprint for this molecule.

Section 1: Physicochemical Properties & Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's chemical nature. The properties of this compound intrinsically guide the selection of the most effective ionization technique.

Key Molecular Properties
PropertyValueSource
Molecular Formula C₉H₁₀N₂O[3]
Average Molecular Weight 162.19 g/mol [3]
Monoisotopic Mass 162.07931 g/mol [3]
InChI Key FNWIOHZJMSLWCF-UHFFFAOYSA-N[4]
Physical Form Solid[4]
Rationale for Ionization Mode Selection

The structure of this compound contains two key features that dictate its ionization behavior:

  • Basic Nitrogen Atoms: The imidazole ring contains nitrogen atoms that are readily protonated, making the molecule basic.

  • Polar Hydroxyl Group: The methanol (-CH₂OH) substituent adds polarity to the molecule.

Given these characteristics, positive-ion Electrospray Ionization (ESI) is the overwhelmingly preferred method. ESI is a "soft" ionization technique ideal for polar, thermally sensitive molecules.[5] In the ESI process, the analyte solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions—in this case, the protonated molecule [M+H]⁺—are ejected into the gas phase for analysis. This process is highly efficient for molecules with basic sites and minimizes in-source fragmentation, ensuring the parent molecule is observed with high abundance.

Alternative methods like Electron Impact (EI) are less suitable. EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, often leading to extensive fragmentation and a weak or absent molecular ion peak, which complicates identification.[6]

Section 2: A Validated Experimental Workflow

A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data.[7] This section details a comprehensive protocol, from sample preparation to instrument configuration, explaining the scientific reasoning behind each step.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Weigh Analyte p2 Dissolve in Methanol/ACN p1->p2 p3 Vortex & Sonicate p2->p3 p4 Dilute to Working Concentration (e.g., 1 µg/mL) p3->p4 lc1 Inject Sample p4->lc1 lc2 C18 Reverse-Phase Chromatography lc1->lc2 lc3 Gradient Elution (H₂O/ACN + 0.1% FA) lc2->lc3 ms1 Ionization (Positive ESI) lc3->ms1 ms2 Full Scan (MS1) Detect [M+H]⁺ ms1->ms2 ms3 Isolate Precursor Ion (m/z 163.09) ms2->ms3 ms4 Fragmentation (CID) MS/MS Analysis ms3->ms4 da1 Extract Ion Chromatograms ms4->da1 da2 Analyze Fragment Spectrum da1->da2 da3 Structural Elucidation da2->da3

Caption: End-to-end workflow for LC-MS/MS analysis.
Sample Preparation Protocol

Objective: To prepare a clean, dilute solution of the analyte suitable for direct injection, minimizing matrix effects and ensuring reproducible ionization.[8]

Methodology:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound solid.[4]

    • Transfer to a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of LC-MS grade methanol or acetonitrile.

    • Rationale: Methanol and acetonitrile are polar organic solvents that readily dissolve the analyte and are fully compatible with reverse-phase chromatography and ESI.

    • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Preparation (1 µg/mL):

    • Perform a 1:1000 serial dilution of the stock solution using the mobile phase A solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Rationale: Diluting into the initial mobile phase composition prevents peak distortion during injection. A concentration of 1 µg/mL is typically sufficient for modern mass spectrometers to achieve a strong signal.

Liquid Chromatography (LC) Method

Objective: To achieve chromatographic separation of the analyte from potential impurities and ensure a stable, continuous flow into the mass spectrometer.

Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides excellent retention for moderately polar aromatic compounds via hydrophobic interactions.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, ensuring the analyte is protonated before entering the ESI source, which significantly enhances the [M+H]⁺ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 5 minA generic gradient suitable for screening. It ensures the analyte is eluted efficiently while cleaning the column of more hydrophobic impurities.
Injection Volume 2-5 µLA small injection volume prevents column overloading and peak distortion.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Mass Spectrometer Configuration

Objective: To optimize the detection of the protonated molecular ion and generate a reproducible fragmentation spectrum for structural confirmation.

Methodology:

  • Tune and Calibrate: Ensure the instrument is tuned and calibrated according to the manufacturer's specifications to guarantee mass accuracy.

  • Ion Source Parameter Optimization (Positive ESI):

    • Capillary Voltage: ~3.5 kV. This potential is applied to the ESI needle to generate the charged spray.

    • Cone/Orifice Voltage: 20-40 V. A critical parameter. A low voltage (~20 V) is used to gently guide ions into the mass analyzer. Increasing this voltage can induce in-source fragmentation.[9]

    • Source Temperature: ~150 °C. Heats the ESI probe to aid in desolvation.

    • Desolvation Gas (N₂) Flow & Temp.: ~600 L/hr at ~400 °C. This hot nitrogen gas assists in the evaporation of solvent from the charged droplets, facilitating ion release.

  • MS Scan Configuration:

    • MS1 Full Scan:

      • Mode: Positive Ion

      • Mass Range: m/z 50-500. This range comfortably covers the expected parent ion and potential low-mass fragments.

      • Expected Ion: [C₉H₁₀N₂O + H]⁺ = m/z 163.09

    • MS2 (Tandem MS) Scan:

      • Precursor Ion Selection: Isolate the m/z 163.09 ion.

      • Activation: Collision-Induced Dissociation (CID).[10]

      • Collision Gas: Argon.

      • Collision Energy: Perform a ramp from 10-40 eV. Rationale: Different bonds require different amounts of energy to break. Ramping the energy allows for the observation of a full range of fragment ions, from low-energy (e.g., loss of water) to high-energy (e.g., ring cleavage) fragmentations.

Section 3: Deciphering the Spectrum: A Guide to Fragmentation

The MS/MS spectrum provides a unique structural fingerprint. The fragmentation of the protonated this compound is predictable, following established rules of gas-phase ion chemistry.[11] The benzimidazole core is relatively stable, meaning fragmentation is often initiated at the more labile substituent groups.[12][13]

Caption: Proposed CID fragmentation pathway for [M+H]⁺.
Predicted Fragmentation Pathways

  • Precursor Ion: [M+H]⁺, m/z 163.09 (C₉H₁₁N₂O⁺)

    • This is the protonated molecular ion, which should be the base peak in the MS1 spectrum under soft ESI conditions. Protonation is expected to occur on one of the imidazole nitrogen atoms.

  • Primary Fragmentation: Loss of Water (H₂O)

    • Fragment Ion: m/z 145.08 (C₉H₉N₂⁺)

    • Mechanism: The hydroxyl group of the methanol substituent is readily protonated (or is the site of the initial protonation). This makes it an excellent leaving group. The subsequent loss of a neutral water molecule is a very common and energetically favorable fragmentation pathway for alcohols.[14] This often results in a highly abundant fragment ion.

  • Primary Fragmentation: Loss of Formaldehyde (CH₂O)

    • Fragment Ion: m/z 133.08 (C₈H₉N₂⁺)

    • Mechanism: This involves the cleavage of the C-C bond between the aromatic ring and the CH₂OH group, with rearrangement to lose neutral formaldehyde. This results in the formation of the stable 1-methylbenzimidazole cation.

  • Secondary Fragmentation: Benzimidazole Ring Cleavage

    • Fragment Ion: m/z 118.06 (from m/z 145.08)

    • Mechanism: Following the loss of water, the resulting ion can undergo further fragmentation. A characteristic fragmentation of the benzimidazole core is the loss of hydrogen cyanide (HCN).[13] The ion at m/z 145.08 can lose HCN to yield a fragment at m/z 118.06.

Summary of Key Ions
m/z (Calculated)Elemental CompositionProposed Identity / Neutral Loss
163.09C₉H₁₁N₂O⁺[M+H]⁺ Precursor Ion
145.08C₉H₉N₂⁺[M+H - H₂O]⁺
133.08C₈H₉N₂⁺[M+H - CH₂O]⁺
118.06C₈H₈N⁺[M+H - H₂O - HCN]⁺

Conclusion

This guide provides a robust framework for the mass spectrometric analysis of this compound. By leveraging positive-ion electrospray ionization coupled with collision-induced dissociation, one can reliably determine the mass of the molecule and generate a rich fragmentation spectrum that serves as an unambiguous structural fingerprint. The predictable losses of water and formaldehyde, followed by characteristic cleavages of the benzimidazole core, provide multiple points of confirmation. The detailed protocols and mechanistic insights presented herein are designed to empower researchers in drug discovery and development to implement this analysis with confidence, ensuring data integrity and accelerating their scientific objectives.

References

The Pharmacological Profile of Substituted Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Benzimidazoles

Substituted benzimidazoles are a prominent class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] The benzimidazole core, consisting of a fusion between benzene and imidazole rings, serves as a versatile scaffold for the development of a wide array of therapeutic agents.[1] This structural motif is also found in nature, most notably as a key component of vitamin B12. The therapeutic journey of benzimidazoles began with the discovery of their anthelmintic properties, and has since expanded to include antiulcer, anticancer, anti-inflammatory, antiviral, and antifungal applications.[3][4][5] The broad spectrum of activity is attributed to the ability of the benzimidazole scaffold to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide provides an in-depth technical overview of the pharmacological profile of substituted benzimidazoles, focusing on their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their evaluation.

Mechanisms of Action

The diverse therapeutic effects of substituted benzimidazoles stem from their ability to interact with a variety of biological targets. The primary mechanisms of action for the most well-studied classes of benzimidazole derivatives are detailed below.

Proton Pump Inhibition

A major class of substituted benzimidazoles, which includes drugs like omeprazole and lansoprazole, functions as proton pump inhibitors (PPIs).[6][7] These drugs are prodrugs that, in the acidic environment of the gastric parietal cells, undergo a chemical rearrangement to their active form, a sulfenamide derivative.[8] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[6] This action blocks the final step in gastric acid secretion, making them highly effective in the treatment of acid-related disorders.[6]

Tubulin Polymerization Inhibition

Many substituted benzimidazoles exhibit potent anthelmintic and anticancer activities by targeting tubulin, a key protein in the formation of microtubules.[9][10] These compounds bind to the colchicine-binding site on β-tubulin, which disrupts the polymerization of tubulin into microtubules.[11] Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport.[9] By inhibiting their formation, these benzimidazole derivatives can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and parasitic helminths.[9][10]

Cyclooxygenase (COX) Inhibition

Certain substituted benzimidazoles have demonstrated significant anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.[12] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is primarily induced during inflammation.[13] The anti-inflammatory effects of these benzimidazole derivatives are largely attributed to their inhibition of COX-2.[13]

Pharmacological Data

The following tables summarize the quantitative pharmacological data for various substituted benzimidazoles, categorized by their primary therapeutic application.

Proton Pump Inhibitors
CompoundTargetAssayIC50 (µM)Reference
OmeprazoleH+/K+-ATPase14C-Aminopyrine Accumulation0.13 ± 0.03[14]
TimoprazoleH+/K+-ATPase14C-Aminopyrine Accumulation8.5 ± 1.9[14]
PicoprazoleH+/K+-ATPase14C-Aminopyrine Accumulation3.9 ± 0.7[14]
Ro 18-5364H+/K+-ATPase14C-Aminopyrine AccumulationPotent[15]

Specific IC50 value not provided in the abstract, but described as a potent inhibitor.

Anticancer Agents (Tubulin and Other Inhibitors)
CompoundCell LineAssayIC50 (µM)Reference
Compound 23aA549, MCF-7, HEP-G2, OVCAR-3Cytotoxicity9.73, 8.91, 10.93, 10.76[16]
Compound 5l60 human cancer cell linesCytotoxicity0.43 - 7.73[5]
Compound 12nA549, MCF-7, MKN-45Cytotoxicity7.3, 6.1, 13.4[5]
Compound 27BRCA2 mutant cellsCytotoxicity0.92[5]
Compound 17DNA Topo IEnzymatic14.1[5]
Compound 8eHepG2Cell Proliferation5.13[17]
Compound V7H103, H314, HCT11Cell Proliferation11.64, 16.68, 13.30[3]
Compound 110bHeLa, HepG-2, A549, MCF-7Cytotoxicity1.71, 0.71, 2.41, 1.94[18]
Compound 95HepG-2Cytotoxicity1.98[18]
Compounds 7n & 7uSK-Mel-28Cytotoxicity2.55 - 17.89[10]
MebenilTubulin PolymerizationIn Vitro Assay-[19]
Tubulin polymerization-IN-41Tubulin PolymerizationIn Vitro Assay2.61[11]
Anti-inflammatory Agents (COX Inhibitors)
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5hCOX-20.06 - 0.81-[7]
Compound 5iCOX-20.06 - 0.81-[7]
Compound 5jCOX-20.06 - 0.81-[7]
Compound 5lCOX-20.06 - 0.81-[7]
Compound 6bCOX-20.04329[12]
Compound 6jCOX-20.04312[12]
Compound 6eCOX-20.05-[12]
Celecoxib (Reference)COX-20.05294[12]
Indomethacin (Reference)COX-1/COX-2--[13]
Diclofenac (Reference)COX-1/COX-2--[13]
Anthelmintic Agents
CompoundTargetBinding Affinity (Kd)Reference
MebendazoleTubulinHigh Affinity[4][20]
OxibendazoleTubulinHigh Affinity[4][20]
AlbendazoleTubulinModerate Affinity[21]
NocodazoleTubulin~1 µM (BTb)[21]

BTb: Brain Tubulin

Antimicrobial Agents
Compound IDDerivative TypeS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)Reference
62a2-substituted benzimidazole-2-[22]
63a2-substituted benzimidazole16 (MRSA)--[22]
63c2-substituted benzimidazole8 (MRSA)--[22]
64a2-substituted benzimidazoleInhibition Zone: 17-29 mmInhibition Zone: 17-29 mmInhibition Zone: 17-29 mm[22]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted benzimidazoles.

Proton Pump Inhibition Assay ([14C]-Aminopyrine Accumulation)

Objective: To determine the potency of benzimidazole derivatives in inhibiting acid secretion in isolated gastric glands.[15]

Principle: [14C]-Aminopyrine is a weak base that freely diffuses across cell membranes. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radiolabeled aminopyrine is proportional to the degree of acid secretion.[15]

Methodology:

  • Isolation of Gastric Glands: Gastric glands are isolated from the stomach mucosa of a suitable animal model (e.g., rabbit) by enzymatic digestion, typically using collagenase.[15]

  • Incubation: Aliquots of the isolated gastric gland suspension are pre-incubated with varying concentrations of the test benzimidazole compound or vehicle control.

  • Stimulation: Acid secretion is stimulated by adding an appropriate secretagogue, such as histamine or dibutyryl cyclic AMP (dbcAMP).[14]

  • Radiolabeling: [14C]-aminopyrine is added to the incubation medium.

  • Separation: After a defined incubation period, the glands are separated from the medium by centrifugation.

  • Measurement: The radioactivity in the gland pellet and the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The ratio of [14C]-aminopyrine concentration in the glands to that in the medium is calculated. The percentage inhibition of aminopyrine accumulation at each inhibitor concentration is determined relative to the stimulated control, and the IC50 value is calculated from the concentration-response curve.[15]

In Vitro Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of benzimidazole derivatives on the polymerization of tubulin into microtubules.[19]

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340-350 nm.[23][24] The rate and extent of polymerization can be measured over time using a spectrophotometer. The effect of an inhibitor is quantified by its ability to reduce the rate and extent of polymerization.[19]

Methodology:

  • Reagent Preparation: Purified tubulin is reconstituted in a suitable buffer (e.g., general tubulin buffer containing PIPES, MgCl2, and EGTA) on ice. A GTP stock solution is also prepared.[19]

  • Reaction Mixture: The reaction mixture is prepared on ice and typically contains tubulin, GTP, and the test benzimidazole compound at various concentrations or a vehicle control. A known tubulin polymerization inhibitor like nocodazole can be used as a positive control.[19][24]

  • Initiation of Polymerization: Polymerization is initiated by transferring the reaction mixture to a pre-warmed 37°C spectrophotometer.

  • Data Acquisition: The absorbance at 340 nm or 350 nm is measured at regular intervals (e.g., every 30-60 seconds) for a specified period (e.g., 60-90 minutes).[19][23][24]

  • Data Analysis: The change in absorbance over time is plotted to generate polymerization curves. The maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization) are determined. The percentage inhibition for each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value can be determined.[19]

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of benzimidazole derivatives against COX-1 and COX-2 isoforms.

Principle: The activity of COX enzymes can be measured by quantifying the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid. The inhibitory effect of a compound is determined by its ability to reduce prostaglandin synthesis.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The test benzimidazole compound at various concentrations is pre-incubated with the respective COX isoform in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped, typically by the addition of a strong acid.

  • Quantification of Prostaglandins: The amount of PGE2 produced is quantified using a specific method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage inhibition of COX activity is calculated for each concentration of the test compound relative to a vehicle control. IC50 values for both COX-1 and COX-2 are determined from the concentration-response curves. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzimidazole compounds against various microorganisms.[22]

Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[22][25]

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the benzimidazole compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate containing sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[22]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[26] This suspension is then further diluted in broth to achieve the desired final inoculum concentration.[27]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[28]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[25]

  • Reading of Results: The MIC is determined as the lowest concentration of the benzimidazole compound at which there is no visible growth (turbidity) in the well.[25]

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the pharmacological actions of substituted benzimidazoles.

Proton_Pump_Inhibition_Pathway cluster_blood Bloodstream (Neutral pH) cluster_parietal_cell Parietal Cell cluster_cytosol Cytosol cluster_canaliculus Secretory Canaliculus (Acidic pH) PPI Substituted Benzimidazole (Prodrug) PPI_cytosol Substituted Benzimidazole PPI->PPI_cytosol Diffusion Activated_PPI Sulfenamide (Active Metabolite) PPI_cytosol->Activated_PPI Acid-catalyzed activation Proton_Pump H+/K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion Secretion K_ion K+ K_ion->Proton_Pump Uptake

Caption: Mechanism of proton pump inhibition by substituted benzimidazoles.

Benzimidazole_Tubulin_Interaction cluster_cell Cell Tubulin_Dimer α/β-Tubulin Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Benzimidazole Substituted Benzimidazole Benzimidazole->Tubulin_Dimer Binds to Colchicine Site on β-Tubulin Benzimidazole->Microtubule Inhibition of Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by substituted benzimidazoles.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzimidazole Substituted Benzimidazole Benzimidazole->COX_Enzyme Inhibition

Caption: Mechanism of COX inhibition by substituted benzimidazoles.

Antimicrobial_Susceptibility_Workflow start Start prep_compound Prepare Serial Dilutions of Benzimidazole Compound in 96-Well Plate start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for broth microdilution antimicrobial susceptibility testing.

Structure-Activity Relationships

The pharmacological activity of substituted benzimidazoles is highly dependent on the nature and position of substituents on the benzimidazole ring system. For proton pump inhibitors, the substituents on both the benzimidazole and pyridine rings are crucial for their acid-activated rearrangement and subsequent binding to the proton pump. In the case of anthelmintic and anticancer benzimidazoles, modifications at the 2- and 5-positions of the benzimidazole core significantly influence their binding affinity to tubulin and their overall efficacy. Similarly, for anti-inflammatory benzimidazoles, the substituents play a key role in determining their potency and selectivity for COX-1 versus COX-2. A comprehensive understanding of these structure-activity relationships is vital for the rational design of new and more effective benzimidazole-based therapeutic agents.

Conclusion

Substituted benzimidazoles represent a remarkably versatile and pharmacologically significant class of compounds. Their diverse mechanisms of action, targeting a range of enzymes and cellular processes, have led to the development of successful drugs for treating a variety of diseases. The continued exploration of this chemical scaffold, guided by a deep understanding of its pharmacological profile and structure-activity relationships, holds great promise for the discovery of novel and improved therapies for a multitude of clinical needs. This technical guide provides a foundational overview for researchers and drug development professionals working with this important class of molecules.

References

The Discovery of Novel Benzimidazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This versatility has rendered benzimidazole a "privileged scaffold" in drug discovery, with derivatives demonstrating clinical efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[5][6][7] This technical guide provides an in-depth overview of the discovery of novel benzimidazole compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers and professionals in the field of drug development.

Core Synthetic Methodologies

The synthesis of the benzimidazole core is primarily achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.[8] Modern advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods, such as microwave-assisted and ultrasound-assisted synthesis, which often result in shorter reaction times and higher yields.[9][10]

General Experimental Protocols

Conventional Synthesis:

A foundational method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions with heating.[8]

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

  • Stir the mixture until a precipitate forms.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent.[8]

Microwave-Assisted Synthesis:

This method offers a significant reduction in reaction time.[8]

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any necessary catalyst or acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for 1-15 minutes.

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).

  • Purify the product by recrystallization.[8]

Ultrasound-Assisted Synthesis:

Ultrasound can also be used to accelerate the reaction.[8]

  • In a flask, mix o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0 eq), and a catalyst if needed, in a suitable solvent (e.g., ethanol, water).

  • Place the flask in an ultrasonic bath.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, isolate the product by filtration or extraction.

  • Wash and dry the crude product.

  • Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.[8]

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_process Reaction & Work-up cluster_end Final Product o-phenylenediamine o-phenylenediamine Condensation Reaction Condensation Reaction o-phenylenediamine->Condensation Reaction Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Condensation Reaction Conventional Heating Conventional Heating Conventional Heating->Condensation Reaction Microwave Irradiation Microwave Irradiation Microwave Irradiation->Condensation Reaction Ultrasonic Irradiation Ultrasonic Irradiation Ultrasonic Irradiation->Condensation Reaction Neutralization & Precipitation Neutralization & Precipitation Condensation Reaction->Neutralization & Precipitation Filtration & Washing Filtration & Washing Neutralization & Precipitation->Filtration & Washing Purification (Recrystallization) Purification (Recrystallization) Filtration & Washing->Purification (Recrystallization) Novel Benzimidazole Compound Novel Benzimidazole Compound Purification (Recrystallization)->Novel Benzimidazole Compound

General synthetic workflow for novel benzimidazole compounds.

Biological Evaluation of Novel Benzimidazole Compounds

The diverse biological activities of benzimidazole derivatives necessitate a broad range of assays for their evaluation. These include antimicrobial, anticancer, and anti-inflammatory screens.

Data Presentation: In Vitro Biological Activities

The following tables summarize the in vitro biological activities of selected novel benzimidazole compounds from recent literature.

Table 1: Antimicrobial Activity of Novel Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
3c S. aureus-[11]
3n S. aureus-[11]
3i B. cereus-[11]
3c C. albicans-[11]
3n A. fumigatus 293-[11]
11d S. aureus2[5]
11d B. subtilis2[5]
11d E. coli16[5]
11d P. aeruginosa8[5]
5q P. aeruginosa12.5[5]

Table 2: Anticancer Activity of Novel Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
3p HepG2 (Liver)-[11]
3p HCT-116 (Colon)-[11]
3p MCF-7 (Breast)-[11]
12b A2780S (Ovarian)0.0062[12]
12b A2780/T (Paclitaxel-resistant Ovarian)0.0097[12]
4f Various Cancer Cell Lines-[13]
Compound 9 PC-3 (Prostate)< 25[14]
Compound 10 PC-3 (Prostate)< 25[14]
Compound 11 PC-3 (Prostate)< 25[14]

Table 3: Antiviral Activity of Novel Benzimidazole Derivatives

CompoundVirusEC50 (µM)SIReference
Various CVB-59-176 to >11[15]
Various RSV5-156.7 to ≥20[15]
Compound A HCV Replicon~0.35-[16]

Table 4: Other Biological Activities of Novel Benzimidazole Derivatives

CompoundActivityIC50Reference
A12 H+, K+-ATPase Inhibition9.32 µM[17]
A18 H+, K+-ATPase Inhibition5.83 µM[17]
16d hMAO-B Inhibition67.3 nM[18]
Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzimidazole compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity Assay (Cell-Based Assay):

  • Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Infect the cells with the virus in the presence of serial dilutions of the benzimidazole compound.

  • Include virus control (cells with virus but no compound) and cell control (cells without virus or compound) wells.

  • After an appropriate incubation period, assess the antiviral effect by a suitable method, such as:

    • Plaque reduction assay: Staining the cell monolayer and counting the number of viral plaques.

    • Cytopathic effect (CPE) inhibition assay: Observing the inhibition of virus-induced cell damage.

    • Reporter gene assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase) and measuring the reporter activity.

  • Determine the EC50 value (the concentration of the compound that reduces the viral effect by 50%). Simultaneously, assess the cytotoxicity of the compound on the host cells to calculate the Selectivity Index (SI = CC50/EC50).[15][16]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzimidazole derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Many benzimidazole compounds exert their anticancer effects by disrupting microtubule dynamics, a process crucial for cell division and intracellular transport.[19] They bind to β-tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis (programmed cell death).[12][19]

G Benzimidazole Compound Benzimidazole Compound β-tubulin β-tubulin Benzimidazole Compound->β-tubulin Tubulin Polymerization Tubulin Polymerization Benzimidazole Compound->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Leads to Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle Assembly Essential for Mitotic Arrest Mitotic Arrest Mitotic Spindle Assembly->Mitotic Arrest Disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Anticancer mechanism via tubulin polymerization inhibition.

Furthermore, some benzimidazoles can activate DNA damage stress responses and induce apoptosis through the p53 tumor suppressor pathway.[19] They have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[14]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of benzimidazole derivatives often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[20][21] By blocking these enzymes, they can reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation. Some derivatives also exert their effects by antagonizing receptors involved in inflammatory signaling, such as bradykinin and cannabinoid receptors.[20][21][22]

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes 5-LOX Enzyme 5-LOX Enzyme Arachidonic Acid->5-LOX Enzyme Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Leukotrienes Leukotrienes 5-LOX Enzyme->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Benzimidazole Compound Benzimidazole Compound Benzimidazole Compound->COX Enzymes Inhibits Benzimidazole Compound->5-LOX Enzyme Inhibits

Anti-inflammatory mechanism via COX and 5-LOX inhibition.

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of discovering and evaluating new benzimidazole compounds, from their synthesis and biological testing to their underlying mechanisms of action. For researchers and drug development professionals, a thorough understanding of these principles is essential for successfully harnessing the therapeutic potential of this remarkable heterocyclic system.

References

A Technical Guide to the Preliminary Screening of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature with specific preliminary screening data for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is limited. This technical guide therefore provides a comprehensive framework for the preliminary screening of novel benzimidazole derivatives, using this compound as a representative example. The experimental protocols, data, and potential mechanisms of action presented herein are based on established methodologies and findings for the broader class of benzimidazole compounds.

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide offers a structured approach to the initial evaluation of novel benzimidazole compounds, focusing on in vitro anticancer and antimicrobial screening.

I. Synthesis of this compound

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[1][5][6] A plausible route to synthesize the title compound is through the reduction of a corresponding ester, such as methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate.

Experimental Protocol: Synthesis via Reduction

Materials:

  • Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • A solution of methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully cooled to 0 °C and quenched by the slow, portion-wise addition of sodium sulfate decahydrate until the effervescence ceases.

  • Anhydrous sodium sulfate is added to the slurry, and the mixture is stirred for an additional hour.

  • The solids are removed by filtration through a pad of Celite, and the filter cake is washed with THF.

  • The combined organic filtrates are concentrated under reduced pressure to yield the crude product, this compound.

  • The crude product is purified by column chromatography on silica gel to afford the pure compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Preliminary Screening Workflow

A logical workflow is essential for the efficient preliminary evaluation of a novel compound. The primary screening phase typically involves assessing the compound's activity across a panel of assays to identify potential therapeutic applications.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary In Vitro Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary Assays & Mechanism of Action Studies A This compound (Pure Compound) B Anticancer Screening (Cytotoxicity Assays) A->B C Antimicrobial Screening (MIC Assays) A->C D Determine IC50 values Identify sensitive cell lines B->D E Determine MIC values Identify susceptible microbes C->E F Target Identification (e.g., Kinase Assays, Epigenetic Targets) D->F G Further Mechanistic Studies E->G

Preliminary screening workflow for a novel benzimidazole compound.

III. Anticancer Screening

Benzimidazole derivatives are widely recognized for their potential as anticancer agents, with some repurposed anthelmintics showing potent antiproliferative effects.[7][8][9] A primary step in evaluating a new benzimidazole derivative is to assess its cytotoxicity against a panel of human cancer cell lines.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[13] Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Representative Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for this compound, representative of active benzimidazole compounds found in the literature.[10]

Cell LineTissue OriginThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7 Breast Cancer5.2 ± 0.60.8 ± 0.1
A549 Lung Cancer8.9 ± 1.11.2 ± 0.2
HCT-116 Colon Cancer3.5 ± 0.40.5 ± 0.08
HeLa Cervical Cancer6.8 ± 0.90.9 ± 0.1

Potential Mechanism of Action: Epigenetic Modulation

Many benzimidazole derivatives exert their anticancer effects by interacting with various epigenetic targets, such as histone deacetylases (HDACs).[14] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis.

cluster_0 Mechanism of Action A Benzimidazole Derivative B HDAC Enzyme A->B Inhibits C Histone (Acetylated) B->C Deacetylates D Chromatin Relaxation C->D E Tumor Suppressor Gene Expression D->E F Cell Cycle Arrest & Apoptosis E->F

Potential mechanism of action via HDAC inhibition.

IV. Antimicrobial Screening

The benzimidazole scaffold is also a key component of many antimicrobial agents.[15][16][17] Therefore, a preliminary screening should include an assessment of the compound's ability to inhibit the growth of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19] The broth microdilution method is a standard procedure for determining MIC values.[20][21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Data Presentation: Representative Antimicrobial Activity

The following table shows hypothetical MIC values for this compound against a selection of microorganisms, representative of data for active benzimidazole derivatives.[3][22]

MicroorganismTypeThis compound (MIC in µg/mL)Standard Drug (MIC in µg/mL)
Staphylococcus aureusGram-positive16Ciprofloxacin (1)
Bacillus subtilisGram-positive8Ciprofloxacin (0.5)
Escherichia coliGram-negative32Ciprofloxacin (0.25)
Pseudomonas aeruginosaGram-negative>64Ciprofloxacin (1)
Candida albicansFungus16Fluconazole (2)

References

Methodological & Application

Synthesis Protocol for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from commercially available 4-amino-3-nitrobenzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable method to obtain this important intermediate. The synthesis involves a multi-step sequence including esterification, methylation, nitro group reduction, benzimidazole ring formation, and final reduction to the target alcohol. This application note also includes a summary of quantitative data and a visual representation of the synthetic workflow.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The specific intermediate, this compound (CAS No: 115576-91-5), serves as a crucial precursor for the development of novel therapeutic agents. Its functional groups, a hydroxyl and a methylated benzimidazole core, allow for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. This protocol details a robust and reproducible synthetic route to this valuable compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a five-step reaction sequence starting from 4-amino-3-nitrobenzoic acid. The overall pathway is illustrated in the workflow diagram below. The key transformations include:

  • Esterification of the starting carboxylic acid.

  • N-methylation of the aniline nitrogen.

  • Reduction of the nitro group to an amine.

  • Cyclization with formic acid to form the benzimidazole ring.

  • Reduction of the ester to the primary alcohol.

Experimental Workflow Diagram

Synthesis_Workflow A 4-Amino-3-nitrobenzoic acid B Methyl 4-amino-3-nitrobenzoate A->B MeOH, H₂SO₄ 60 °C C Methyl 4-(methylamino)-3-nitrobenzoate B->C MeNH₂ MeOH D Methyl 3-amino-4-(methylamino)benzoate C->D Zn, NH₄Cl THF/H₂O/MeOH, 0 °C E Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate D->E Formic acid 150 °C, µwave F This compound E->F LiAlH₄ THF

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsConditionsYield (%)
1Esterification4-Amino-3-nitrobenzoic acidMethyl 4-amino-3-nitrobenzoateMethanol, Sulfuric acid60 °C95
2N-MethylationMethyl 4-amino-3-nitrobenzoateMethyl 4-(methylamino)-3-nitrobenzoateMethylamine in MethanolRoom TemperatureQuantitative
3Nitro ReductionMethyl 4-(methylamino)-3-nitrobenzoateMethyl 3-amino-4-(methylamino)benzoateZinc powder, Ammonium chloride0 °C91
4CyclizationMethyl 3-amino-4-(methylamino)benzoateMethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylateFormic acid150 °C, Microwave77
5Ester ReductionMethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylateThis compoundLithium aluminum hydrideRoom Temperature81

Detailed Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Methyl 4-amino-3-nitrobenzoate

  • To a solution of 4-amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in methanol (100 mL), add concentrated sulfuric acid (2.0 mL) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 4-amino-3-nitrobenzoate as a solid.[1]

    • Yield: 95%

Step 2: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

  • Dissolve methyl 4-amino-3-nitrobenzoate (10.0 g, 51.0 mmol) in a 2M solution of methylamine in methanol (100 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to yield methyl 4-(methylamino)-3-nitrobenzoate. The product is often used in the next step without further purification.[1]

    • Yield: Quantitative

Step 3: Synthesis of Methyl 3-amino-4-(methylamino)benzoate

  • To a solution of methyl 4-(methylamino)-3-nitrobenzoate (10.0 g, 47.6 mmol) in a mixture of THF (100 mL), water (25 mL), and methanol (25 mL), add ammonium chloride (12.7 g, 238 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add zinc powder (15.6 g, 238 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to give methyl 3-amino-4-(methylamino)benzoate.[1]

    • Yield: 91%

Step 4: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

  • Place methyl 3-amino-4-(methylamino)benzoate (5.0 g, 27.7 mmol) and formic acid (20 mL) in a microwave reactor vessel.

  • Seal the vessel and heat the reaction mixture to 150 °C using microwave irradiation for 30 minutes.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate.[1]

    • Yield: 77%

Step 5: Synthesis of this compound

  • To a stirred suspension of lithium aluminum hydride (LAH) (1.2 g, 31.5 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (4.0 g, 21.0 mmol) in anhydrous THF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the dropwise addition of water (1.2 mL), followed by 15% aqueous sodium hydroxide (1.2 mL), and then water (3.6 mL).

  • Stir the resulting suspension for 1 hour.

  • Filter the mixture through Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from ethyl acetate/hexane.[1]

    • Yield: 81%

Alternative Reduction Method using Sodium Borohydride

For a milder and safer reduction of an intermediate aldehyde (1-methyl-1H-benzo[d]imidazole-5-carbaldehyde), sodium borohydride can be utilized. The aldehyde can be prepared by oxidation of the target alcohol or synthesized from the corresponding ester.

Protocol for Reduction of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde:

  • Dissolve 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde (1.0 g, 6.2 mmol) in methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.24 g, 6.2 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized molecule.

  • ¹³C NMR: To verify the carbon framework.

  • Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lithium aluminum hydride (LAH) is a highly reactive and flammable solid. It reacts violently with water. All reactions involving LAH must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • Concentrated sulfuric acid and formic acid are corrosive. Handle with care in a fume hood.

  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described multi-step synthesis is efficient, with good overall yield, and utilizes readily available starting materials. This protocol will be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of novel benzimidazole-based compounds for therapeutic evaluation.

References

Application Notes and Protocols for the Characterization of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and comprehensive characterization of such compounds is a critical step in the research and development process, ensuring identity, purity, and consistency. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques.

Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (MS) purification->ms Molecular Weight Verification ftir FTIR Spectroscopy purification->ftir Functional Group Analysis hplc HPLC Analysis purification->hplc Purity Assessment uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Properties data_compilation Data Compilation & Tabulation nmr->data_compilation ms->data_compilation ftir->data_compilation hplc->data_compilation uv_vis->data_compilation report Final Characterization Report data_compilation->report

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 115576-91-5--INVALID-LINK--
Molecular Formula C₉H₁₀N₂O--INVALID-LINK--
Molecular Weight 162.19 g/mol PubChem
Appearance Light red powder--INVALID-LINK--
Purity 96%--INVALID-LINK--
Storage Sealed in dry, room temperature--INVALID-LINK--

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85s1HH-2 (imidazole ring)
7.77s1HH-4 (benzene ring)
7.37-7.34m2HH-6, H-7 (benzene ring)
4.80s2H-CH₂OH
3.84s3H-NCH₃
1.92brs1H-OH
Solvent: CDCl₃

¹³C-NMR Data Note: Specific ¹³C-NMR data for this compound is not readily available in the searched literature. The following data is for the closely related analogue, 2-ethyl-1H-benzo[d]imidazole, and serves as a representative example of expected chemical shifts for the benzimidazole core.

Chemical Shift (δ) ppmAssignment (Analogue: 2-ethyl-1H-benzo[d]imidazole)
157.3C=N
140.0, 126.6Aromatic C
113.2, 113.1Aromatic CH
Solvent: CDCl₃[1]
Mass Spectrometry (MS)
m/zInterpretation
162[M]⁺ (Molecular Ion)
133[M-CH₂OH]⁺ (Base Peak)
High-Performance Liquid Chromatography (HPLC)

Note: A specific HPLC method for this compound is not detailed in the available literature. The following is a general method suitable for the analysis of benzimidazole derivatives and should be optimized for the specific compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Fourier-Transform Infrared (FTIR) Spectroscopy

Note: Specific FTIR data for this compound is not available. The following are characteristic absorption bands for benzimidazole and alcohol functional groups.

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic -CH₃, -CH₂)
~1620C=N stretch (imidazole ring)
1475-1450C=C stretch (aromatic)
~1050C-O stretch (primary alcohol)
UV-Visible (UV-Vis) Spectroscopy

Note: The UV-Vis spectrum for this compound is not specified in the searched literature. Benzimidazole derivatives typically exhibit absorption maxima in the range of 240-250 nm and 270-280 nm in methanol or ethanol.

Solventλmax (nm) (Expected)
Methanol~245, ~275

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • ¹H-NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the ¹H-NMR spectrum using standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C-NMR Acquisition:

    • Acquire the ¹³C-NMR spectrum using a standard proton-decoupled pulse sequence.

    • A spectral width of 0 to 200 ppm is generally appropriate.

    • A larger number of scans will be required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure based on chemical shifts, coupling patterns, and integration values.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer (e.g., LC-MS or GC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column.

  • HPLC-grade solvents.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Acetonitrile and 0.1% Formic Acid in Water). Degas the solvents before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm).

  • Analysis: Inject the sample and run the HPLC method.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press).

Protocol:

  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum using the solvent in both the sample and reference cuvettes.

    • Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed hazard information. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2]

Disclaimer

The information provided in these application notes is for guidance purposes only. Researchers should adapt and validate these protocols for their specific instrumentation and experimental requirements. Where specific experimental data for the target compound was unavailable, representative data from closely related analogues has been provided for illustrative purposes.

References

Application Notes and Protocols for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a benzimidazole derivative, in cell culture-based assays. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This document outlines detailed protocols for evaluating the cytotoxic and potential mechanistic effects of this compound on cancer cell lines.

Compound Information
Property Value
IUPAC Name This compound
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 115576-91-5
Appearance Solid
Storage Store at room temperature, sealed in a dry environment.
General Handling and Preparation

For in vitro studies, this compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any solvent-induced effects. Studies have shown that DMSO concentrations should be kept low, typically below 0.6%, to avoid significant toxicity to cell lines.[6][7]

Experimental Protocols

The following protocols are designed to assess the biological activity of this compound in a cell culture setting.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines is recommended for initial screening. Commonly used lines include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[3]

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculture: To maintain exponential growth, passage the cells when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[1][4]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Illustrative Data Presentation:

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM) [Illustrative]Doxorubicin (Positive Control) IC₅₀ (µM) [Illustrative]
MCF-7Breast Adenocarcinoma25.3 ± 3.20.9 ± 0.2
NCI-H460Lung Carcinoma38.1 ± 4.51.5 ± 0.3
SF-268Glioma31.7 ± 2.91.1 ± 0.1
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive cells are indicative of apoptosis, while PI-positive cells suggest necrosis.

Illustrative Data Presentation:

Treatment% Viable Cells (Annexin V- / PI-) [Illustrative]% Early Apoptotic Cells (Annexin V+ / PI-) [Illustrative]% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) [Illustrative]
Vehicle Control95.2 ± 1.52.5 ± 0.52.3 ± 0.4
Compound (IC₅₀)45.8 ± 3.835.1 ± 2.919.1 ± 2.1

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Endpoint Assays A Maintain Cancer Cell Lines B Seed Cells in 96-well Plates A->B D Treat Cells for 48-72h B->D C Prepare Serial Dilutions of This compound C->D E MTT Assay for Viability D->E F Annexin V/PI Staining for Apoptosis D->F G Data Analysis (IC50, % Apoptosis) E->G F->G

Caption: Workflow for in vitro evaluation of the compound.

Hypothetical Signaling Pathway

Many benzimidazole derivatives have been shown to induce apoptosis through the intrinsic pathway.

G A This compound B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apaf-1 C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A potential intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for In Vitro Assays Involving (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature did not yield specific in vitro assay data for the compound (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. The following application notes and protocols are based on established methodologies for the evaluation of analogous benzimidazole derivatives and are provided as a general framework for researchers.

The benzimidazole scaffold is a core structure in many biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and antioxidant effects. The protocols detailed below are standard assays for evaluating these potential biological activities for a novel benzimidazole derivative like this compound.

I. Assessment of Anticancer Activity

A primary screening for anticancer potential is often conducted using cytotoxicity assays on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Hypothetical Cytotoxicity Data for this compound
Cancer Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)Data to be determined
MCF-7 (Breast Adenocarcinoma)Data to be determined
HeLa (Cervical Cancer)Data to be determined
HepG2 (Hepatocellular Carcinoma)Data to be determined
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_culture Culture and Seed Cancer Cells in 96-well Plate start->cell_culture incubation1 Incubate for 24h cell_culture->incubation1 treatment Treat Cells with Compound incubation1->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Dissolve Formazan Crystals with DMSO incubation3->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate Cell Viability and IC50 read_absorbance->data_analysis end End data_analysis->end Signaling_Pathway compound This compound target_kinase Target Kinase (e.g., VEGFR, EGFR) compound->target_kinase apoptosis Apoptosis compound->apoptosis downstream_pathway Downstream Signaling Cascade (e.g., MAPK/ERK pathway) target_kinase->downstream_pathway inhibition target_kinase->inhibition proliferation Cell Proliferation downstream_pathway->proliferation downstream_pathway->proliferation inhibition->downstream_pathway activation

Application Notes and Protocols: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology and inflammatory diseases. The benzimidazole scaffold is a well-established pharmacophore present in numerous approved and investigational kinase inhibitors.[1][2][3] Benzimidazole-based compounds can act as ATP-competitive inhibitors, often interacting with the hinge region of the kinase domain.[1][2][3] Some exhibit multi-target inhibitory activity, which can be advantageous in complex diseases.[1][3]

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol contains the core benzimidazole structure, suggesting its potential as a kinase inhibitor. While specific biological data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors warrants investigation. These application notes provide a comprehensive guide for researchers to explore the kinase inhibitory potential of this compound, including detailed experimental protocols and data presentation templates.

Hypothesized Kinase Targets and Rationale

Based on the structure-activity relationships of similar benzimidazole derivatives, this compound could potentially target several kinase families. The substitution pattern on the benzimidazole ring can influence kinase selectivity. For instance, modifications at the 5- and 6-positions of the benzimidazole ring have been shown to affect the anti-inflammatory and kinase inhibitory activities of related compounds.

Potential kinase targets for initial screening could include:

  • Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src family kinases. Many benzimidazole derivatives have shown activity against these targets.

  • Serine/Threonine Kinases: Including Mitogen-Activated Protein Kinases (MAPK) like p38α and ERK5, as well as Cyclin-Dependent Kinases (CDKs).[4]

  • Aurora Kinases: These are critical for mitotic progression and are often targeted in cancer therapy.

Data Presentation

Quantitative data from kinase inhibition assays should be organized systematically to facilitate comparison and analysis. The following table provides a template for summarizing the inhibitory activity of this compound against a panel of kinases.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetGene SymbolIC50 (nM)Ki (nM)Assay Type
Example: VEGFR2KDR[Enter Value][Enter Value]In Vitro Biochemical
Example: EGFREGFR[Enter Value][Enter Value]In Vitro Biochemical
Example: p38αMAPK14[Enter Value][Enter Value]In Vitro Biochemical
Example: CDK2CDK2[Enter Value][Enter Value]Cell-Based
[Add more targets][Add Gene Symbol][Enter Value][Enter Value][Specify Assay Type]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase in a biochemical assay format.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, prepare the kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

  • Compound Addition: Add 1 µL of the diluted test compound or control to the reaction mixture. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor like staurosporine as a positive control.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP to a final concentration that is approximately the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., for radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and quantify radioactivity using a scintillation counter).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 2: Cell-Based Kinase Inhibition Assay

This protocol provides a general framework for assessing the ability of this compound to inhibit a specific kinase within a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Known cell-permeable kinase inhibitor (positive control)

  • Growth factor or stimulus to activate the target kinase pathway (if necessary)

  • Lysis buffer

  • Phospho-specific antibody for the kinase's substrate

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents and equipment

Procedure:

  • Cell Culture and Seeding: Culture the cells to ~80% confluency. Seed the cells into 96-well plates or larger culture dishes and allow them to adhere overnight.

  • Serum Starvation (if required): To reduce basal kinase activity, serum-starve the cells for 12-24 hours in a low-serum medium.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include DMSO-treated and positive control-treated cells.

  • Kinase Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against a downstream substrate of the target kinase. Also, probe for the total amount of the substrate as a loading control.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50 value.

Visualizations

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds Downstream_Kinase_1 Downstream_Kinase_1 Receptor_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Activates Test_Compound This compound Test_Compound->Downstream_Kinase_1 Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway showing inhibition by the test compound.

G Experimental Workflow for Kinase Inhibitor Screening Start Start: Compound Synthesis This compound Biochemical_Screening In Vitro Biochemical Screening (Panel of Kinases) Start->Biochemical_Screening Determine_IC50 Determine IC50 Values Biochemical_Screening->Determine_IC50 Cell_Based_Assay Cell-Based Assay (Confirm On-Target Activity) Determine_IC50->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization End End: Candidate for Further Development Lead_Optimization->End

Caption: General experimental workflow for screening kinase inhibitors.

G Logic of Cell-Based Kinase Inhibition Assay Start Treat cells with This compound Stimulate_Pathway Stimulate Kinase Pathway Start->Stimulate_Pathway Measure_Phosphorylation Measure Phosphorylation of Downstream Substrate Stimulate_Pathway->Measure_Phosphorylation Inhibition_Observed Is Phosphorylation Reduced? Measure_Phosphorylation->Inhibition_Observed Yes Conclusion: Compound is a Cell-Active Kinase Inhibitor Inhibition_Observed->Yes Yes No Conclusion: Compound is not a Cell-Active Inhibitor Inhibition_Observed->No No

Caption: Logical flow of a cell-based assay to confirm kinase inhibition.

References

Application of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Cancer Research Institute

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities, including anti-cancer effects. While direct research on (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is limited in the available literature, numerous derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated as potential anti-cancer agents. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, by interacting with key biomolecules such as enzymes and DNA. This document provides an overview of the application of selected 1H-benzo[d]imidazole derivatives in cancer research, with a focus on their mechanism of action, quantitative anti-proliferative data, and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals in the field of oncology.

Key Applications in Cancer Research

Derivatives of the 1H-benzo[d]imidazole core structure have been investigated for their potential to act as:

  • Topoisomerase I Inhibitors: Certain benzimidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells.[1][2]

  • Fatty Acid Synthase (FASN) Inhibitors: FASN is overexpressed in many cancer types and is associated with tumor growth and survival. Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been developed as FASN inhibitors.[3]

  • Microtubule Targeting Agents: Some derivatives disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

  • Kinase Inhibitors: Hybrid molecules incorporating the benzimidazole scaffold have been explored as multi-kinase inhibitors, targeting key signaling pathways in cancer.[4]

Quantitative Data Summary

The following tables summarize the in vitro anti-cancer activity of various 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of Benzimidazole Derivatives Targeting Topoisomerase I [1][2]

CompoundCell LineGI₅₀ (µM)
11a Leukemia (CCRF-CEM)0.28
Leukemia (HL-60(TB))0.16
NSCLC (Hop-92)0.20
Colon (HCT-116)0.21
CNS (SF-295)0.20
12a Leukemia (CCRF-CEM)0.32
Leukemia (HL-60(TB))0.19
NSCLC (Hop-92)0.25
Colon (HCT-116)0.24
CNS (SF-295)0.22
12b Leukemia (CCRF-CEM)0.36
Leukemia (HL-60(TB))0.22
NSCLC (Hop-92)0.29
Colon (HCT-116)0.27
CNS (SF-295)0.25

Table 2: IC₅₀ Values of Benzimidazole Derivatives as FASN Inhibitors and Cytotoxic Agents [3]

CompoundFASN Inhibition IC₅₀ (µM)HCT-116 IC₅₀ (µM)Caco-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK-293 IC₅₀ (µM)
CTL-06 2.8 ± 0.123.1 ± 0.154.2 ± 0.215.8 ± 0.29> 50
CTL-12 1.9 ± 0.092.5 ± 0.113.7 ± 0.184.9 ± 0.24> 50

Table 3: IC₅₀ Values of a Microtubule Targeting Benzimidazole Derivative (MBIC) [5]

CompoundCell LineIC₅₀ (µM)
MBIC MCF-7 (Breast)0.73 ± 0.0
MDA-MB-231 (Breast)20.4 ± 0.2
L-cells (Normal)59.6 ± 2.5

Signaling Pathways and Mechanisms of Action

Topoisomerase I Inhibition

Certain benzimidazole derivatives function as topoisomerase I inhibitors. By binding to the enzyme-DNA complex, they prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[1][2]

Topoisomerase_I_Inhibition cluster_nucleus Nucleus cluster_cell Cell DNA DNA Complex DNA-Topo I Complex DNA->Complex Topo_I Topoisomerase I Topo_I->Complex SSB Single-Strand Breaks Complex->SSB Prevents re-ligation G2M_Arrest G2/M Arrest SSB->G2M_Arrest Triggers Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->Complex Binds to

Caption: Mechanism of action for topoisomerase I-inhibiting benzimidazole derivatives.

FASN Inhibition Pathway

(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives act as inhibitors of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, which are essential for membrane formation in rapidly dividing cancer cells. Inhibition of FASN leads to a depletion of fatty acids, disrupting membrane integrity and signaling, which in turn induces cell death.[3]

FASN_Inhibition Acetyl_CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids Synthesizes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Membrane_Synthesis Membrane Synthesis & Signaling Fatty_Acids->Membrane_Synthesis Cell_Growth Cancer Cell Growth & Proliferation Membrane_Synthesis->Cell_Growth Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->FASN Inhibits

Caption: FASN inhibition pathway by benzimidazole derivatives.

Experimental Protocols

General Synthesis of 1H-benzo[d]imidazole Derivatives

The synthesis of 1H-benzo[d]imidazole derivatives often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. The following is a general procedure.[1][2][6][7]

Materials:

  • o-phenylenediamine derivative

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

Procedure:

  • Dissolve the o-phenylenediamine derivative (1.0 eq) in a mixture of ethanol and water.

  • Add the substituted benzaldehyde (1.5 eq) to the solution.

  • Add sodium metabisulfite (0.5 eq) to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitate formed is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow Start Start Reactants o-phenylenediamine + Aldehyde + Na₂S₂O₅ Start->Reactants Reaction Reflux in EtOH/H₂O for 24h Reactants->Reaction Workup Cool, Filter, Wash Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Benzimidazole Derivative Purification->Product

Caption: General workflow for the synthesis of 1H-benzo[d]imidazole derivatives.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzimidazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the benzimidazole derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values using a dose-response curve fitting software.

Human Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Benzimidazole derivatives

  • Camptothecin (positive control)

  • Agarose gel

  • Ethidium bromide

  • Gel loading buffer

  • Electrophoresis apparatus

Procedure:

  • Set up reaction mixtures containing the assay buffer, supercoiled DNA, and various concentrations of the test compound or camptothecin.

  • Add human topoisomerase I to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding gel loading buffer containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion

Derivatives of 1H-benzo[d]imidazole represent a versatile and promising class of compounds in cancer research. Their ability to target multiple cancer-related pathways, including DNA replication, metabolism, and cell division, makes them attractive candidates for further development. The protocols and data presented in these application notes provide a foundation for researchers to explore the anti-cancer potential of novel benzimidazole derivatives. Future work should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Testing the Antiviral Activity of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive set of protocols for the initial in vitro evaluation of the antiviral activity of the compound (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. Benzimidazole derivatives have shown promise as antiviral agents, targeting various stages of the viral replication cycle.[1][2][3][4][5] This application note outlines a systematic approach, beginning with cytotoxicity assessment to ensure that any observed antiviral effect is not due to cell death, followed by primary and secondary assays to determine the compound's efficacy in inhibiting viral replication.

Experimental Workflow Overview

The evaluation of this compound's antiviral potential will follow a multi-step process. The first phase is to determine the compound's toxicity on the host cells. The second phase involves screening for antiviral efficacy using assays that measure the reduction of virus-induced cytopathic effect (CPE) or viral plaque formation. The final phase is to quantify the reduction in viral yield to confirm the compound's inhibitory activity.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Assessment cluster_phase2 Phase 2: Antiviral Efficacy Screening cluster_phase3 Phase 3: Confirmation and Selectivity p1_start Prepare serial dilutions of This compound p1_treat Treat uninfected host cells p1_start->p1_treat p1_incubate Incubate for 48-72 hours p1_treat->p1_incubate p1_viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) p1_incubate->p1_viability p1_calc Calculate CC50 (50% Cytotoxic Concentration) p1_viability->p1_calc p2_treat Treat infected cells with non-toxic concentrations of the compound p1_calc->p2_treat Inform concentration selection p2_infect Infect host cells with virus (e.g., MOI of 0.01-0.1) p2_infect->p2_treat p2_incubate Incubate for 48-72 hours p2_treat->p2_incubate p2_assay Perform Primary Antiviral Assay (CPE Reduction or Plaque Reduction) p2_incubate->p2_assay p2_calc Calculate EC50 (50% Effective Concentration) p2_assay->p2_calc p3_si Calculate Selectivity Index (SI) SI = CC50 / EC50 p2_calc->p3_si p3_yield Perform Virus Yield Reduction Assay p3_si->p3_yield p3_quantify Quantify progeny virus (Plaque Assay or qRT-PCR) p3_yield->p3_quantify p3_confirm Confirm dose-dependent inhibition of viral replication p3_quantify->p3_confirm

Figure 1: Overall experimental workflow for antiviral activity testing.

Phase 1: Cytotoxicity Assessment

It is crucial to determine the concentration range at which this compound is not toxic to the host cells. Apparent antiviral activity can be a result of host cell death, which would halt viral replication.[6] The 50% cytotoxic concentration (CC50) will be determined.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the CC50 of the test compound.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.[7]

  • Prepare serial dilutions of the compound in the complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated controls (e.g., 0.1% DMSO).[7]

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.[7]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value using regression analysis.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.230.0798.4
101.190.0995.2
251.050.1184.0
500.780.0662.4
1000.450.0536.0
2000.150.0312.0

Phase 2: Antiviral Efficacy Screening

Once the non-toxic concentration range is established, the compound can be screened for its ability to inhibit viral replication. Two common primary assays are the CPE reduction assay and the plaque reduction assay.

Protocol: Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the compound.[8][9][10]

Materials:

  • Host cell line

  • Target virus stock with a known titer

  • Infection medium (e.g., DMEM with 2% FBS)

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., 1:1 mixture of 2X infection medium and 1.2% agarose)

  • Crystal violet staining solution

Procedure:

  • Seed plates with the host cell line to achieve a confluent monolayer on the day of infection.[9]

  • Prepare serial dilutions of the compound in infection medium at concentrations below the calculated CC50.

  • Remove the growth medium from the cells.

  • Pre-incubate the cells with the compound dilutions for 1-2 hours.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

  • Remove the inoculum and wash the cells with PBS.

  • Add the overlay medium containing the respective concentrations of the compound to each well.[9]

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).[9]

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound).

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation:

Compound Concentration (µM)Mean Plaque CountStandard Deviation% Plaque Reduction
0 (Virus Control)10280
0.19576.9
178623.5
555546.1
1032468.6
2511389.2
502198.0

Phase 3: Confirmation and Selectivity

The selectivity index (SI) is a critical parameter that represents the therapeutic window of the compound. A high SI value is desirable.[6] A virus yield reduction assay is then performed to confirm the findings from the primary screen by directly measuring the amount of infectious virus produced.

Selectivity Index (SI) Calculation: SI = CC50 / EC50

An SI value greater than 10 is generally considered promising for further development.

Protocol: Virus Yield Reduction Assay

This assay measures the amount of new infectious virus particles produced in the presence of the compound.[8][10][11]

Materials:

  • Host cell line

  • Target virus stock

  • Infection medium

  • This compound stock solution

  • 24-well or 96-well plates

Procedure:

  • Seed plates with host cells and allow them to form a monolayer.

  • Infect the cells with the target virus at a high MOI (e.g., 1-5) to ensure all cells are infected.

  • After the virus adsorption period, wash the cells and add infection medium containing serial dilutions of the compound.

  • Incubate for a full replication cycle (e.g., 24-48 hours).

  • Harvest the cell culture supernatant (and/or cell lysate).

  • Determine the titer of the progeny virus in the harvested samples using a plaque assay or TCID50 assay.[10][11]

  • Alternatively, quantify viral RNA in the supernatant using quantitative real-time PCR (qRT-PCR).[10][12][13][14]

  • Calculate the reduction in viral yield for each compound concentration compared to the virus control.

yield_reduction_assay cluster_infection Infection and Treatment cluster_quantification Quantification of Progeny Virus cluster_plaque Plaque Assay cluster_qpcr qRT-PCR seed Seed host cells in plates infect Infect with high MOI virus seed->infect treat Treat with serial dilutions of compound infect->treat incubate Incubate for one viral replication cycle treat->incubate harvest Harvest supernatant incubate->harvest plaque_dilute Serial dilute supernatant harvest->plaque_dilute rna_extract Extract viral RNA harvest->rna_extract plaque_infect Infect fresh cell monolayers plaque_dilute->plaque_infect plaque_count Count plaques to determine titer (PFU/mL) plaque_infect->plaque_count final_calc Determine dose-dependent reduction in viral yield plaque_count->final_calc Calculate Log Reduction rt_pcr Perform qRT-PCR rna_extract->rt_pcr qpcr_quantify Quantify viral genomes rt_pcr->qpcr_quantify qpcr_quantify->final_calc Calculate Log Reduction signaling_pathway virus Virus Particle attachment Attachment & Entry virus->attachment uncoating Uncoating attachment->uncoating replication Genome Replication uncoating->replication transcription Transcription & Translation replication->transcription assembly Assembly transcription->assembly release Release assembly->release progeny Progeny Virus release->progeny compound This compound compound->attachment compound->replication compound->transcription

References

Application Notes and Protocols for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol and its derivatives in drug discovery, based on published data for structurally related compounds. Detailed protocols for relevant biological assays are also provided to facilitate further research.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antiviral, anticancer, antimicrobial, and antihypertensive effects. The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system. While specific data on this compound is limited in publicly available literature, research on closely related analogs suggests its potential as a valuable starting point for the development of novel therapeutic agents.

Potential Therapeutic Applications

Based on studies of structurally similar compounds, this compound could be investigated for the following applications:

  • Antiviral Activity: Derivatives of 1-methyl-1H-benzimidazol-5-ol have demonstrated potent inhibitory activity against the Hepatitis B virus (HBV)[1]. This suggests that this compound could serve as a scaffold for the development of new anti-HBV agents.

  • Anticancer Activity: The benzimidazole core is a common feature in many anticancer agents[2][3][4][5]. Various derivatives have shown cytotoxicity against a range of cancer cell lines. The potential anticancer effects of this compound could be explored.

  • Antimicrobial Activity: Benzimidazole derivatives have been reported to possess antibacterial and antifungal properties[6][7]. Therefore, this compound could be a candidate for the development of new antimicrobial drugs.

Data Presentation: Biological Activities of Related Benzimidazole Derivatives

The following tables summarize quantitative data for structurally related benzimidazole compounds to provide a reference for potential activity.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of 1-methyl-1H-benzimidazol-5-ol Derivatives [1]

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
13b 7.8>10213.0
Lamivudine 10.5>1000>95.2

Note: IC₅₀ represents the half-maximal inhibitory concentration against HBV replication in HepG2.2.15 cells. CC₅₀ is the half-maximal cytotoxic concentration in the same cell line. Compound 13b is a derivative of 1-methyl-1H-benzimidazol-5-ol.

Table 2: Cytotoxic and Antioxidant Activities of Benzimidazole Analogs [8]

CompoundCytotoxic Activity LC₅₀ (µg/mL)Antioxidant Activity IC₅₀ (µg/mL)
2-methyl-1H-benzimidazole 0.42144.84
1H-benzimidazol-2-yl-methanol >10400.42
Vincristine Sulphate (Standard) 0.544-
Butylated Hydroxytoluene (BHT) (Standard) -51.56

Note: LC₅₀ was determined using the brine shrimp lethality assay. IC₅₀ for antioxidant activity was determined by DPPH free radical scavenging assay.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Protocol 1: Anti-Hepatitis B Virus (HBV) Activity Assay

This protocol is based on the methodology used for evaluating the anti-HBV activity of 1-methyl-1H-benzimidazol-5-ol derivatives[1].

1. Cell Culture:

  • Culture HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV) in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
  • Incubate the plates for 72 hours.
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 490 nm using a microplate reader.
  • Calculate the 50% cytotoxic concentration (CC₅₀).

3. HBV Replication Assay (ELISA):

  • Seed HepG2.2.15 cells in a 96-well plate and treat with non-toxic concentrations of the test compound.
  • After 3 and 6 days of incubation, collect the cell culture supernatants.
  • Quantify the levels of HBsAg and HBeAg in the supernatants using commercially available ELISA kits, according to the manufacturer's instructions.
  • Calculate the 50% inhibitory concentration (IC₅₀) for HBV replication.

4. Selectivity Index (SI) Calculation:

  • Calculate the SI using the formula: SI = CC₅₀ / IC₅₀.

Protocol 2: Anticancer Activity (MTT Assay)[2][4]

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

5. Formazan Solubilization:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antibacterial Screening (Disc Diffusion Method)[9]

1. Preparation of Inoculum:

  • Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

2. Agar Plate Inoculation:

  • Prepare Nutrient Agar plates.
  • Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

3. Disc Application:

  • Prepare sterile paper discs (6 mm in diameter).
  • Impregnate the discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
  • Place the impregnated discs on the surface of the inoculated agar plates.
  • Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

5. Measurement of Inhibition Zone:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

Caption: Workflow for Anti-HBV Activity Evaluation.

signaling_pathway_benzimidazole cluster_receptor Cell Surface Receptor cluster_downstream Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription proliferation Cell Proliferation erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival mtor->survival transcription->proliferation angiogenesis Angiogenesis transcription->angiogenesis benzimidazole This compound (Hypothesized Target) benzimidazole->receptor Inhibition

Caption: Hypothesized Signaling Pathway Inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antiviral and anticancer research. The provided protocols offer a starting point for the biological evaluation of this compound and its derivatives. Further investigation into its mechanism of action and structure-activity relationships is warranted to unlock its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound typically involves a two-stage process:

  • Formation of the 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid or its ester derivative. A common method is the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or aldehyde, often through a one-pot reductive cyclization of a nitro-aniline precursor.[1][2]

  • Reduction of the carboxylic acid or ester functionality at the 5-position to a primary alcohol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

Q2: My overall yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in benzimidazole synthesis can arise from several factors. Key areas to troubleshoot include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. Some reactions that perform poorly at room temperature show significant improvement with heating.[4] Microwave-assisted synthesis has also been shown to decrease reaction times and boost yields.[5]

  • Starting Material Purity: Impurities in the o-phenylenediamine derivative or the aldehyde/carboxylic acid can lead to side reactions and the formation of colored byproducts, ultimately reducing the yield of the desired product.[4][6]

  • Catalyst Choice and Loading: The type and amount of catalyst are crucial. Many syntheses show a significant drop in yield without a catalyst or with a suboptimal catalyst concentration.[4]

Q3: I am observing the formation of significant side products. How can I improve the selectivity for this compound?

A3: The formation of multiple products is a common challenge in benzimidazole synthesis.[6] To enhance selectivity:

  • Control Stoichiometry: Carefully controlling the molar ratio of the reactants is critical. For instance, to favor the formation of a 2-substituted benzimidazole, a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde is often recommended.[6]

  • Choice of Solvent: The solvent can influence the reaction pathway. For example, non-polar solvents may favor the formation of the desired 2-substituted product, while polar protic solvents might lead to other isomers.[6]

  • Reaction Conditions: Adjusting the reaction temperature can favor the desired kinetic or thermodynamic product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive starting materials like o-phenylenediamine.[6]

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: Purification challenges often arise due to the similar polarities of the desired product and any side products.[6]

  • Column Chromatography: This is a standard method for purification. If the product is basic and shows streaking on a silica gel column, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve separation.[7]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for obtaining a highly pure product.

  • Salt Formation: For easier handling and potentially improved crystallinity, the final alcohol product can be converted to its hydrochloride salt. This is typically done by dissolving the purified product in a suitable solvent and adding a solution of HCl.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the benzimidazole formation step Impure starting materials.Purify starting materials (e.g., o-phenylenediamine derivative) before use.[6]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
Inefficient catalyst or incorrect catalyst loading.Screen different catalysts and optimize the catalyst concentration.[6][8]
Incorrect solvent or temperature.Perform a solvent screen and optimize the reaction temperature.[4][8]
Formation of multiple products/side products Formation of 1,2-disubstituted benzimidazoles.Use a 1:1 or slight excess of the o-phenylenediamine to the aldehyde.[6]
Oxidation of o-phenylenediamine starting material.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Incomplete reduction of the ester/carboxylic acid Inactive reducing agent.Use a fresh bottle of the reducing agent (e.g., LiAlH₄).
Insufficient amount of reducing agent.Ensure an adequate molar excess of the reducing agent is used.
Unsuitable solvent.Ensure the solvent is anhydrous, especially when using moisture-sensitive reagents like LiAlH₄.
Difficulty in product purification Similar polarity of product and impurities.For column chromatography, try different eluent systems or add a modifier like triethylamine for basic compounds.[7]
Product is an oil and difficult to handle.Consider converting the final product to a solid salt (e.g., hydrochloride) for easier handling and purification.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

This protocol is a representative method for forming the benzimidazole core with an ester at the 5-position.

Materials:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • Appropriate aldehyde (e.g., formaldehyde or a precursor)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(methylamino)-3-nitrobenzoate and the aldehyde in DMSO.

  • Add sodium dithionite portion-wise to the stirred solution. An excess of sodium dithionite is typically required.[2]

  • Heat the reaction mixture, for example, at 90°C, and monitor the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the crude ester product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate to this compound

This protocol describes the reduction of the ester to the desired primary alcohol.

Materials:

  • Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

Procedure:

  • Suspend methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add LiAlH₄ in small portions to the stirred suspension.

  • After the addition is complete, continue stirring the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, portion-wise addition of solid sodium sulfate decahydrate.[3]

  • Stir the resulting slurry vigorously. Additional THF may be needed to maintain a stirrable consistency.[3]

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Reduction to Alcohol cluster_purification Purification A 4-(Methylamino)-3-nitro- benzoate Derivative C Reductive Cyclization (e.g., Na₂S₂O₄) A->C B Aldehyde/Carboxylic Acid B->C D Methyl 1-methyl-1H-benzo[d]- imidazole-5-carboxylate C->D Yields E Methyl 1-methyl-1H-benzo[d]- imidazole-5-carboxylate F Reduction (e.g., LiAlH₄) E->F G (1-methyl-1H-benzo[d]imidazol- 5-yl)methanol F->G High Yield H Crude Product I Column Chromatography or Recrystallization H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield ImpureReagents Impure Reagents LowYield->ImpureReagents SuboptimalConditions Suboptimal Conditions (Temp, Solvent, Time) LowYield->SuboptimalConditions SideProducts Side Products SideProducts->SuboptimalConditions IncorrectStoichiometry Incorrect Stoichiometry SideProducts->IncorrectStoichiometry Oxidation Oxidation of Starting Material SideProducts->Oxidation PurificationIssues Purification Issues SimilarPolarity Similar Polarity of Product and Impurities PurificationIssues->SimilarPolarity PurifyReagents Purify Starting Materials ImpureReagents->PurifyReagents OptimizeConditions Optimize Reaction Conditions SuboptimalConditions->OptimizeConditions ControlStoichiometry Control Stoichiometry IncorrectStoichiometry->ControlStoichiometry InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere ModifyPurification Modify Purification Method (e.g., add base to eluent) SimilarPolarity->ModifyPurification

Caption: Troubleshooting logic for benzimidazole synthesis.

References

Technical Support Center: Overcoming Solubility Issues with (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (1-methyl-1H-benzo[d]imidazol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: Why is my compound precipitating out of solution during my in vitro assay?

A2: Precipitation of a poorly soluble compound like this compound during an assay can occur for several reasons. A common cause is the limited solubility of the compound in the aqueous assay buffer, even if it was initially dissolved in an organic solvent like DMSO. When the DMSO stock is diluted into the aqueous buffer, the final concentration of the compound may exceed its thermodynamic solubility limit in that mixed solvent system, leading to precipitation.

Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[1]

  • Chemical Modifications: These approaches involve changing the pH, using buffers, forming salts, or creating inclusion complexes with cyclodextrins.[1]

  • Use of Excipients: Co-solvents, surfactants, and other solubilizing agents can be used to increase solubility.

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: Yes, pH modification can be an effective strategy for compounds with ionizable groups. The benzimidazole core is weakly basic and can be protonated at acidic pH. By lowering the pH of the solvent, you can increase the ionization of the molecule, which generally leads to higher aqueous solubility. However, the stability of the compound at different pH values should be assessed to avoid degradation.

Q5: How do co-solvents work to increase solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar or poorly water-soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the solute to dissolve. Common co-solvents used in research settings include DMSO, ethanol, and polyethylene glycols (PEGs).

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

Initial Assessment:

  • Visual Inspection: Observe the solution for any visible precipitate (cloudiness, solid particles).

  • Concentration Check: Ensure the final concentration of the compound in the assay does not exceed its known solubility limit in the final solvent composition.

  • DMSO Concentration: Keep the final concentration of DMSO in the aqueous buffer as low as possible (typically <1%, ideally <0.1%) to minimize its effect on the biological system and to avoid precipitation upon dilution.

Troubleshooting Steps:

StepActionRationale
1 Reduce Final Compound Concentration The simplest approach is to lower the concentration of the compound to a level below its solubility limit in the final assay buffer.
2 Optimize Co-solvent System Experiment with different water-miscible organic co-solvents (e.g., ethanol, PEG 400) in addition to or as an alternative to DMSO.
3 pH Adjustment For this compound, which has a basic benzimidazole core, lowering the pH of the buffer (e.g., to pH 5-6) can increase its solubility. Ensure the pH is compatible with your experimental system.
4 Utilize Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[1]
5 Employ Surfactants Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.

Data Presentation

The following table summarizes potential solubility enhancements for a model benzimidazole compound using various techniques. Note: These are representative values and actual results may vary.

MethodSolvent SystemFold Increase in Solubility (Approx.)
Control Water1x
pH Adjustment pH 5.0 Buffer5-10x
Co-solvency 10% Ethanol in Water10-50x
Cyclodextrin 5% HP-β-CD in Water50-200x
Surfactant 0.1% Tween® 80 in Water20-100x

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Co-solvent Screening: In separate microcentrifuge tubes, prepare a series of co-solvent mixtures (e.g., 10% ethanol in water, 20% PEG 400 in water).

  • Solubility Determination: Add an excess amount of the solid compound to each co-solvent mixture.

  • Equilibration: Vortex the tubes for 1 minute and then incubate at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Cyclodextrin Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., 5% w/v Hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water.

  • Complex Formation: Add an excess amount of solid this compound to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture at room temperature for 24-48 hours.

  • Sample Preparation: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • Analysis: Determine the concentration of the solubilized compound in the filtrate by HPLC-UV or another appropriate method.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_decision Decision cluster_outcome Outcome start Start with Solid Compound stock Prepare High Concentration Stock (e.g., 10 mM in DMSO) start->stock screen Screen Different Solvent Systems (Aqueous Buffers, Co-solvents, Cyclodextrins) stock->screen equilibrate Equilibrate for 24h (Agitation) screen->equilibrate separate Separate Solid from Supernatant (Centrifugation/Filtration) equilibrate->separate analyze Analyze Solute Concentration (HPLC-UV) separate->analyze decision Solubility Adequate? analyze->decision proceed Proceed with Experiment decision->proceed Yes optimize Further Optimization Needed decision->optimize No optimize->screen Re-screen

Caption: Experimental workflow for addressing compound solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Compound This compound Compound->RAF Inhibits (Potential)

Caption: Potential inhibition of the MAPK/ERK pathway by a benzimidazole derivative.

References

Technical Support Center: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in solution. The information is structured to address common experimental challenges through frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in a tightly sealed container in a dry, dark place at room temperature to minimize degradation.[1] For long-term storage, an inert atmosphere is recommended.

Q2: What solvents are suitable for dissolving this compound?

A2: Based on information for similar compounds, this compound is expected to be sparingly soluble in DMSO and slightly soluble in methanol.[2] For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer.[3]

Q3: What are the likely causes of degradation for this compound in solution?

A3: Imidazole-containing compounds can be susceptible to degradation under certain conditions.[3] The primary degradation pathways to consider for this compound are:

  • Oxidation: The benzimidazole ring can be susceptible to oxidation, which may be initiated by exposure to air or light.

  • Hydrolysis: Degradation can occur under strongly acidic or basic conditions.

  • Photodegradation: Exposure to high-intensity light, particularly UV light, can lead to degradation.[4]

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of the solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can separate the parent compound from any degradation products that may form over time.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Solution turns yellow or brown over time. Oxidation of the benzimidazole ring.Prepare fresh solutions and use them promptly. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[4] Consider adding an antioxidant if compatible with your experiment.
Precipitate forms in the solution. Poor solubility in the chosen solvent or buffer. Degradation leading to the formation of insoluble products. Change in pH affecting solubility.Use the hydrochloride salt of the compound, which generally has better aqueous solubility.[3] Prepare stock solutions in a suitable organic solvent like DMSO and dilute into aqueous buffers as needed.[3] Ensure the final concentration is below the solubility limit in the final medium. Buffer the solution to maintain a stable pH.[4]
Inconsistent results in biological assays. Degradation of the compound in the assay medium. Variability in the concentration of the active compound due to precipitation.Prepare fresh working solutions for each experiment from a frozen stock.[3] Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Ensure complete dissolution of the compound before use.
Difficulty in purifying the compound by column chromatography (streaking). The basic nature of the benzimidazole moiety can cause strong interaction with acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to improve the peak shape and recovery.[3]

Illustrative Stability Data

The following tables provide an example of how to present quantitative stability data for this compound. Please note that this is illustrative data and may not represent actual experimental results.

Table 1: Stability in Different Solvents at Room Temperature (25°C) for 48 hours

SolventInitial Concentration (mg/mL)% Recovery (Parent Compound)Appearance
DMSO10>99%Clear, colorless
Methanol198%Clear, colorless
Acetonitrile197%Clear, colorless
Water0.195%Clear, colorless

Table 2: Stability in Aqueous Buffer (pH 7.4) at Different Temperatures for 24 hours

Temperature% Recovery (Parent Compound)
4°C>99%
25°C98%
37°C96%

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at 60°C for 48 hours.

    • Cool the solution to room temperature.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Photodegradation:

    • Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample protected from light.

    • Dilute both samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis:

    • Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC or LC-MS method.

    • The method should be capable of separating the parent compound from all degradation products.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (60°C) Stock_Solution->Thermal Photo Photolytic Stress (ICH Q1B) Stock_Solution->Photo HPLC_Analysis HPLC/LC-MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (Purity, Degradants, Mass Balance) HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation stability testing.

Troubleshooting_Logic Start Experiment Start Observe_Issue Observe Issue in Solution? Start->Observe_Issue Color_Change Color Change (Yellow/Brown) Observe_Issue->Color_Change Yes Precipitation Precipitation Observe_Issue->Precipitation Yes Inconsistent_Results Inconsistent Results Observe_Issue->Inconsistent_Results Yes End Problem Resolved Observe_Issue->End No Oxidation Likely Cause: Oxidation Color_Change->Oxidation Solubility_Degradation Likely Cause: Poor Solubility or Degradation Precipitation->Solubility_Degradation Compound_Instability Likely Cause: Compound Instability Inconsistent_Results->Compound_Instability Solution_Oxidation Solution: - Use inert atmosphere - Protect from light - Prepare fresh Oxidation->Solution_Oxidation Solution_Solubility Solution: - Use hydrochloride salt - Use DMSO stock - Buffer pH Solubility_Degradation->Solution_Solubility Solution_Instability Solution: - Prepare fresh working solutions - Assess stability under assay conditions Compound_Instability->Solution_Instability Solution_Oxidation->End Solution_Solubility->End Solution_Instability->End

Caption: Troubleshooting logic for stability issues.

References

Troubleshooting benzimidazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (such as esters and acid chlorides), or an aldehyde.[1][2] The reaction with carboxylic acids is known as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][3]

Q2: I am experiencing a very low yield in my benzimidazole synthesis. What are the common causes and how can I improve it?

A2: Low yields in benzimidazole synthesis can be attributed to several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial. Some reactions that show poor yields at room temperature can be significantly improved with heating.[1] Microwave-assisted synthesis has also been shown to dramatically decrease reaction times and increase yields.[1][4]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical for the reaction's success. Many syntheses experience a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1] It is essential to optimize the amount of catalyst, as an excess can sometimes lead to a decrease in selectivity and yield.[1]

  • Quality of Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1][5]

  • Atmosphere: For reactions that involve oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[1]

Q3: I am observing the formation of multiple products and low selectivity. How can I address this?

A3: The formation of multiple products, such as a mix of 2-substituted and 1,2-disubstituted benzimidazoles, is a known challenge, particularly when using aldehydes.[2] To improve selectivity, consider the following:

  • Catalyst Selection: The choice of catalyst is critical. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles.[2]

  • Reactant Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of one reactant may be beneficial in some cases.[1]

  • Reaction Temperature: Adjusting the temperature can favor the desired reaction pathway. An intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]

Q4: How do I choose the appropriate solvent for my benzimidazole synthesis?

A4: Solvent selection can significantly impact the reaction's success. Polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2] A solvent screen is often a good starting point for optimization.[2] The choice of solvent can also influence the reaction mechanism and the type of byproducts formed.

Q5: My product is difficult to purify. What are some common purification challenges and solutions?

A5: Purification difficulties often arise from the formation of byproducts with similar polarity to the desired product or from residual catalyst.[2]

  • Catalyst Removal: Using a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS) can simplify purification, as the catalyst can be easily filtered off.[2][6]

  • Colored Impurities: The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[2] If colored impurities are present, treatment with decolorizing carbon during recrystallization can be effective.[7]

  • Chromatography and Recrystallization: Standard purification techniques like column chromatography and recrystallization are commonly used.[8][9] For recrystallization, selecting a suitable solvent is crucial.[1]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Impure starting materials.Purify starting materials before the reaction (e.g., recrystallization, distillation).[1][5]
Suboptimal reaction conditions (temperature, time, solvent).Optimize reaction conditions. Consider microwave-assisted synthesis for faster reactions and potentially higher yields.[1][4]
Incorrect catalyst choice or loading.Screen different catalysts and optimize the catalyst loading.[1][2]
Formation of Multiple Products / Low Selectivity Reaction temperature is too high or too low.Adjust the temperature to favor the desired product.[1]
Incorrect choice of catalyst.Select a catalyst known to promote the desired selectivity.[2]
Inappropriate reactant stoichiometry.Optimize the molar ratio of the reactants.[1]
Product Purification Difficulties Product is difficult to separate from the catalyst.Use a heterogeneous or recyclable catalyst for easy removal.[2]
Formation of colored impurities.Use o-phenylenediamine dihydrochloride.[2] Treat with decolorizing carbon during recrystallization.[7]
Similar polarity of product and byproducts.Optimize chromatographic conditions or explore different recrystallization solvents.
N-Alkylation Side Reactions Use of alkylating agents during or after synthesis.Carefully control the reaction conditions to avoid N-alkylation if it is not the desired outcome. If N-alkylation is intended, specific protocols should be followed.[10][11]
Reaction with solvent (e.g., alcohols under certain conditions).Choose an inert solvent if N-alkylation is not desired.

Experimental Protocols

1. General Procedure for Benzimidazole Synthesis using Ammonium Chloride Catalyst [1][2]

  • Materials: o-phenylenediamine (1 mmol), corresponding aldehyde (1 mmol), NH₄Cl (4 mmol), CHCl₃ (5 ml).

  • Procedure:

    • To a stirred solution of o-phenylenediamine in CHCl₃, add NH₄Cl.

    • Add the corresponding aldehyde to the mixture.

    • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, pour the mixture into crushed ice and let it stand for a few minutes.

    • Filter the separated solid product.

    • Wash the solid with water and then dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

2. Microwave-Assisted Synthesis of Benzimidazoles [1][4]

  • Materials: N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), Er(OTf)₃ (1 mol%).

  • Procedure:

    • In a microwave reactor vessel, mix the N-substituted-o-phenylenediamine, aldehyde, and Er(OTf)₃.

    • Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.

    • After completion, add water to the reaction mixture.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to obtain the product.

Visual Guides

Logical Workflow for Troubleshooting Benzimidazole Synthesis

TroubleshootingWorkflow start Low Yield or Side Products Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impurities Found (Purify & Retry) optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity OK optimize_catalyst Optimize Catalyst (Type, Loading) optimize_conditions->optimize_catalyst Still Issues success Successful Synthesis optimize_conditions->success Problem Solved analyze_byproducts Analyze Byproducts (NMR, MS) optimize_catalyst->analyze_byproducts Still Issues optimize_catalyst->success Problem Solved purification Refine Purification Strategy analyze_byproducts->purification Byproducts Identified purification->success Pure Product Obtained

Caption: A logical workflow for troubleshooting common issues in benzimidazole synthesis.

General Reaction Pathway for Benzimidazole Synthesis

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions o-phenylenediamine o-phenylenediamine Intermediate Intermediate (e.g., Schiff base) o-phenylenediamine->Intermediate Carboxylic_Acid_or_Aldehyde Carboxylic Acid or Aldehyde Carboxylic_Acid_or_Aldehyde->Intermediate Catalyst Catalyst Catalyst->Intermediate Solvent_Heat Solvent / Heat Solvent_Heat->Intermediate Product Benzimidazole Product Intermediate->Product Cyclization

Caption: A simplified diagram illustrating the general reaction pathway for benzimidazole synthesis.

References

Technical Support Center: Purification of Polar Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar benzimidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Chromatography Issues

Question: My polar benzimidazole shows poor mobility on a silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

Answer: This is a common challenge with polar benzimidazoles due to their strong interaction with the polar silica stationary phase. Here are several strategies to improve mobility:

  • Increase Solvent Polarity: A single solvent may not be sufficient. Try a more polar solvent system, such as a mixture of dichloromethane (DCM) or chloroform with methanol (MeOH). Start with a small percentage of methanol and gradually increase it.

  • Add a Basic Modifier: Benzimidazoles are basic compounds and can interact strongly with the acidic silanol groups on the silica surface, leading to poor mobility and tailing. Adding a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) (typically 0.1-2%) to your eluent can neutralize these acidic sites and improve peak shape and mobility.[1]

  • Switch to a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds, as it has fewer acidic sites.

    • Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. Polar compounds will elute earlier. This is a powerful technique for purifying polar molecules.[2][3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that show little to no retention on reversed-phase columns.[4][5][6][7] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4][6]

Question: I am observing significant peak tailing for my benzimidazole derivative during HPLC analysis. What is the cause and how can I resolve it?

Answer: Peak tailing for basic compounds like benzimidazoles in HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[8][9][10][11] Here’s how to troubleshoot this issue:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, reducing their ability to interact with the basic benzimidazole.[8][10]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-quality, well-end-capped C18 column can significantly reduce tailing.[11]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your compound.[1]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and mask silanol interactions.

  • Consider a Different Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.

    • HILIC Columns: As mentioned previously, HILIC is an excellent alternative for very polar compounds.[4][5][6][7]

Question: My purified benzimidazole appears to be degrading on the silica gel column. How can I prevent this?

Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds. To mitigate this:

  • Deactivate the Silica Gel: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine before packing your column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase material (C18).

  • Minimize Residence Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends in contact with the stationary phase.

Crystallization Issues

Question: My polar benzimidazole "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Slow Down the Cooling Process: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.

  • Use a More Dilute Solution: The concentration of your compound in the hot solvent may be too high. Add a little more hot solvent to the mixture to ensure it is not supersaturated at the boiling point.

  • Change the Solvent System:

    • Try a solvent with a lower boiling point.

    • Use a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Common solvent pairs include ethanol/water, methanol/water, and hexane/ethyl acetate.[12]

Question: The recrystallized product is still impure. What are the next steps?

Answer: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product.

  • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.

  • Use Decolorizing Carbon: If your product is colored due to impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Pre-purify by another method: If impurities are still present, consider a preliminary purification step like column chromatography before the final recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the purification of benzimidazole derivatives using HPLC. Note that optimal conditions are highly dependent on the specific structure of the benzimidazole.

ParameterTypical Value/RangeNotes
HPLC Purity >95%Purity is typically determined by the peak area percentage.
HPLC Retention Time (tR) Analyte-specificHighly dependent on the compound's polarity, column, and mobile phase.
HPLC Linearity (r²) >0.999Important for quantitative analysis methods.
Recovery from Extraction 75-102%Varies based on the extraction method and the matrix.
Mobile Phase pH (RP-HPLC) 2.5 - 4.5A lower pH is often used to protonate silanols and improve peak shape for basic compounds.[10]
Mobile Phase Composition (RP-HPLC) Acetonitrile/Water or Methanol/Water with bufferThe ratio is adjusted to achieve optimal retention and separation.
Mobile Phase Additives 0.1% Formic Acid or 0.1% TFACommonly used as ion-pairing agents and to control pH.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Benzimidazole Derivative

This protocol provides a general procedure for the purification of a polar benzimidazole derivative using flash column chromatography on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM/MeOH).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., starting with 95:5 DCM/MeOH and increasing the polarity). Add 0.5-1% triethylamine or ammonium hydroxide to the solvent system if streaking is observed.

    • The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the powdered sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Collect fractions and monitor the elution by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzimidazole derivative.

Protocol 2: Recrystallization of a Polar Benzimidazole

This protocol outlines a general procedure for the purification of a solid polar benzimidazole derivative by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different potential solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) or solvent pairs (e.g., ethanol/water).

    • An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[13][14]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add more solvent in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Polar Benzimidazole Col_Chrom Column Chromatography Crude->Col_Chrom Primary Purification Recrystal Recrystallization Crude->Recrystal If solid Acid_Base Acid-Base Extraction Crude->Acid_Base If ionizable Col_Chrom->Recrystal Further Purification TLC TLC Col_Chrom->TLC Monitor Fractions Recrystal->Col_Chrom If impurities persist HPLC HPLC Recrystal->HPLC Check Purity Acid_Base->Col_Chrom After neutralization TLC->HPLC NMR NMR TLC->NMR Pure_Product Pure Product (>95%) HPLC->Pure_Product Purity Confirmed NMR->Pure_Product Structure Confirmed

Caption: A general workflow for the purification of polar benzimidazoles.

Troubleshooting_Chromatography cluster_problem Problem cluster_solutions Solutions Problem Poor Separation / Tailing in Normal Phase Chromatography Solvent Modify Mobile Phase (e.g., add MeOH, NH4OH, Et3N) Problem->Solvent First approach Stationary_Phase Change Stationary Phase Problem->Stationary_Phase If solvent modification fails HILIC Use HILIC for very polar compounds Stationary_Phase->HILIC Reverse_Phase Switch to Reversed-Phase (C18) Stationary_Phase->Reverse_Phase Alumina Use Alumina (neutral or basic) Stationary_Phase->Alumina

Caption: Troubleshooting guide for common chromatography issues.

References

Preventing degradation of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the degradation pathways of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is limited in publicly available literature. This guide provides recommendations based on the known properties of structurally similar benzimidazole derivatives and established methodologies for stability testing.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound to ensure its stability?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place.[1] For extended storage, temperatures of -20°C are advisable.[1] The supplier recommends storing it sealed in a dry, room temperature environment.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: Solutions are more susceptible to degradation than the solid material. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C and protect them from light.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the initial signs of degradation I should look for?

A3: Visual indicators of degradation can include a change in color or the appearance of solid particulates in a solution. Inconsistent or lower-than-expected activity in biological or chemical assays can also be a sign of compound degradation. Analytically, the appearance of new, unexpected peaks in your HPLC chromatogram is a strong indicator of degradation.

Q4: Is this compound sensitive to particular experimental conditions?

A4: Yes, benzimidazole derivatives are generally sensitive to harsh acidic or basic conditions, prolonged exposure to high temperatures, and light.[1] Oxidizing agents can also lead to degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments, potentially indicating degradation of this compound.

Observed Issue Potential Cause Related to Degradation Recommended Action
Inconsistent or poor results in assays The compound may have degraded in solution, leading to a lower effective concentration.Prepare a fresh solution of the compound from the solid stock immediately before use. Verify the purity of the solid stock if the issue persists.
Appearance of unexpected peaks in HPLC analysis The compound is degrading under the experimental or storage conditions.Review the storage conditions of your sample. Was it exposed to light, elevated temperatures, or non-neutral pH? Perform a forced degradation study (see protocol below) to identify potential degradation products under specific stress conditions.
Decrease in the main compound peak area over time with no corresponding new peaks Degradation products may not be UV-active at the detection wavelength. The compound may be adsorbing to the container surface.Try analyzing your samples at a lower wavelength (e.g., 210 nm). Use silanized glass or polypropylene tubes to minimize adsorption.
Precipitation of material from solution The compound may be unstable in the chosen solvent, leading to degradation and precipitation of less soluble products.Visually inspect samples for any solid material. Re-evaluate the choice of solvent and consider solubility at different temperatures.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This involves intentionally subjecting the compound to stress conditions.[2][3][4][5]

Objective: To determine the degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. A control sample, protected from stress conditions, should be analyzed at each time point. The goal is to achieve 5-20% degradation.[5]

Stress Condition Procedure
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At various time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation Store both the solid compound and a solution of the compound at 80°C for 48 hours. Analyze samples at different time points.
Photolytic Degradation Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
  • Analysis: Analyze the stressed samples using a suitable HPLC method. A reversed-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. UV detection should be employed, and a photodiode array (PDA) detector is recommended to assess peak purity.

Visualizations

TroubleshootingWorkflow Troubleshooting Degradation Issues start Inconsistent Experimental Results or Unexpected HPLC Peaks check_storage Review Sample Storage Conditions (Light, Temp, pH) start->check_storage fresh_sample Prepare Fresh Sample from Solid Stock check_storage->fresh_sample run_control Run Fresh vs. Old Sample on HPLC fresh_sample->run_control compare_results Compare Chromatograms run_control->compare_results no_issue Issue Resolved compare_results->no_issue Peaks Match issue_persists Issue Persists compare_results->issue_persists Peaks Differ forced_degradation Perform Forced Degradation Study issue_persists->forced_degradation identify_degradants Identify Degradation Products and Pathways forced_degradation->identify_degradants optimize_conditions Optimize Experimental/Storage Conditions identify_degradants->optimize_conditions end Stable Experiments optimize_conditions->end

Caption: Troubleshooting workflow for identifying degradation.

ForcedDegradationProtocol Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution control Control Sample (Protected) start->control acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze All Samples by HPLC-PDA at Time Points control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluate Evaluate Degradation Percentage and Peak Purity analysis->evaluate end Identify Degradation Pathways evaluate->end

Caption: Forced degradation experimental workflow.

DegradationPathway Hypothetical Degradation Pathways parent This compound oxidation_product 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde parent->oxidation_product Oxidation [O] hydrolysis_product Potential Ring Opening Products parent->hydrolysis_product Harsh Acid/Base Hydrolysis acid_product 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid oxidation_product->acid_product Further Oxidation [O]

Caption: Hypothetical degradation pathways.

References

Technical Support Center: (1-methyl-1H-benzo[d]imidazol-5-yl)methanol and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to assist you in obtaining accurate and reproducible results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule belonging to the benzimidazole class of compounds.[1] Benzimidazoles are a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. Derivatives of this class have been investigated for a variety of therapeutic areas, including as anticancer agents.[2][3][4]

Q2: What are the key chemical properties of this compound?

Understanding the chemical properties of a compound is crucial for its proper handling and use in biological assays.

PropertyValueReference
CAS Number 115576-91-5
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol [1]
Physical Form Solid
Purity Typically ~96%
Storage Sealed in a dry environment at room temperature.

Q3: Can this compound interfere with common cell viability assays?

Yes, like many small molecules, there is a potential for interference. Benzimidazole derivatives, in general, have been reported to exhibit biological activities that could affect assay readouts.[2][3] Potential interferences can include:

  • Direct reduction of assay reagents: The compound may chemically reduce tetrazolium salts (e.g., MTT, XTT) or resazurin, leading to a false-positive signal for cell viability.

  • Light absorbance or fluorescence: The compound might absorb light at the same wavelength used for absorbance-based assays or be autofluorescent, interfering with fluorescence-based readouts.[5]

  • Alteration of cellular metabolism: The compound could impact mitochondrial function or other metabolic pathways, which are the basis for many viability assays, without directly causing cell death.[6]

It is crucial to include proper controls to test for these potential interferences.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the effect of this compound on cell viability.

Issue 1: High background signal in wells with compound alone (no cells).

  • Possible Cause: The compound may be directly reducing the assay reagent (e.g., MTT, XTT, resazurin) or it may be colored and absorbing light at the readout wavelength.

  • Troubleshooting Steps:

    • Compound-only control: Set up wells containing only cell culture medium and the compound at various concentrations. Add the viability assay reagent and measure the signal.

    • Spectrophotometric scan: Perform a wavelength scan of the compound in the assay medium to check for intrinsic absorbance at the measurement wavelength.

    • Alternative assay: If direct reactivity is confirmed, consider switching to a different viability assay that relies on a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® or a protease-based assay).

Issue 2: Inconsistent results or high variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding.[7]

    • Precipitation of the compound at higher concentrations.

    • "Edge effects" in the microplate.[5]

    • Inconsistent pipetting.[5]

  • Troubleshooting Steps:

    • Solubility check: Visually inspect the wells with the highest concentrations of the compound under a microscope for any signs of precipitation. If precipitation is observed, consider lowering the maximum concentration or using a different solvent.

    • Cell seeding consistency: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.

    • Plate layout: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.[5]

    • Pipetting technique: Use calibrated pipettes and ensure consistent pipetting technique across all wells.

Issue 3: Unexpected increase in cell viability at certain concentrations.

  • Possible Cause:

    • The compound may be a mitogen at low concentrations.

    • The compound could be interfering with the assay chemistry, leading to an artificially high signal (see Issue 1).

    • The compound may be acting as an antioxidant, which can sometimes enhance the reduction of tetrazolium dyes.

  • Troubleshooting Steps:

    • Confirm with a secondary assay: Use a different viability assay with an alternative mechanism (e.g., measure ATP levels or use a dye exclusion method like trypan blue) to confirm the observed effect.

    • Cell proliferation assay: Perform a direct measure of cell proliferation, such as a BrdU incorporation assay or cell counting over time, to determine if the compound is truly increasing cell numbers.

    • Review compound-only controls: Re-examine the data from your compound-only controls to rule out assay interference.

Experimental Protocols

Below are detailed methodologies for common cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT stock solution with the activation reagent (phenazine methosulfate - PMS) according to the manufacturer's instructions.

  • XTT Addition: Add the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Hypothetical Data Presentation

The following table illustrates how to present data from a cell viability experiment with this compound.

Concentration (µM)% Cell Viability (MTT Assay)% Cell Viability (ATP-based Assay)Compound-only Control (Absorbance at 570 nm)
0 (Vehicle)100 ± 5.2100 ± 4.80.05 ± 0.01
198 ± 6.199 ± 5.50.06 ± 0.01
1085 ± 7.382 ± 6.90.08 ± 0.02
5052 ± 4.948 ± 5.10.15 ± 0.03
10025 ± 3.821 ± 4.20.25 ± 0.04

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate on Spectrophotometer incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data

Caption: General workflow for a cell viability assay.

Troubleshooting Logic

G start Unexpected Result in Viability Assay q1 High Background Signal? start->q1 a1_yes Run Compound-only Control q1->a1_yes Yes a1_no Inconsistent Replicates? q1->a1_no No q2 Signal in Compound-only Control? a1_yes->q2 a1_no_yes Check for Compound Precipitation. Optimize Cell Seeding. a1_no->a1_no_yes Yes a1_no_no Unexpected Increase in Viability? a1_no->a1_no_no No a2_yes Compound Interferes with Assay. Consider Alternative Assay. q2->a2_yes Yes a2_no Check for Contamination or Reagent Issues q2->a2_no No a3_yes Confirm with Secondary Assay. Rule out Assay Interference. a1_no_no->a3_yes Yes a3_no Analyze Dose-Response Curve for Cytotoxicity a1_no_no->a3_no No

Caption: Troubleshooting decision tree for cell viability assays.

References

Improving the selectivity of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental validation and optimization of this compound, particularly concerning its selectivity as a potential kinase inhibitor.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your research.

Question: My kinase profiling results show that this compound inhibits multiple kinases with similar potency. How can I improve its selectivity?

Answer: Broad kinase activity is a common challenge with ATP-competitive inhibitors due to the highly conserved nature of the ATP-binding pocket across the kinome.[1][2] Here are several strategies to enhance selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the compound to identify key functional groups contributing to its affinity for the on-target and off-target kinases. Consider substitutions on the benzimidazole core, the methyl group, or the methanol moiety.

  • Exploit Subtle Differences in the ATP-Binding Site:

    • Gatekeeper Residue: Target kinases with unique gatekeeper residues. Introducing bulky substituents on your compound can create steric hindrance with kinases that have larger gatekeeper residues, thereby improving selectivity for those with smaller ones.[1]

    • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design a derivative of your compound with a reactive group (e.g., an acrylamide) to form a covalent bond. This can significantly increase both potency and selectivity.[1][2]

  • Target Inactive Kinase Conformations: Design analogs that specifically bind to the inactive (DFG-out) conformation of your target kinase. This conformation is often less conserved than the active state, offering a pathway to improved selectivity.[3]

  • Bioisosteric Replacement: Replace parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres). This can alter the binding mode and improve selectivity. For the benzimidazole scaffold, consider alternatives that may form different hydrogen bonding patterns.

Question: I have identified a lead compound with improved in vitro selectivity. How do I confirm that this translates to a better selectivity profile in a cellular context?

Answer: In vitro biochemical assays do not always perfectly predict a compound's behavior in cells. Cellular ATP concentrations are much higher than those used in many biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors.[4] To validate selectivity in a cellular environment, consider the following approaches:

  • Cellular Target Engagement Assays: Use techniques like NanoBRET™ or cellular thermal shift assays (CETSA) to confirm that your compound binds to the intended target in intact cells.

  • Phospho-Specific Western Blotting: Treat cells with your inhibitor and measure the phosphorylation status of the direct downstream substrate of your target kinase. Compare this with the phosphorylation levels of substrates of known off-targets.

  • Phenotypic Screening: Compare the cellular phenotype induced by your compound with that of known selective inhibitors of the target kinase or with the phenotype observed after genetic knockdown (e.g., siRNA or CRISPR) of the target.

Question: My compound is potent and selective in biochemical and cellular assays, but it shows unexpected off-target effects in animal models. What could be the reason?

Answer: In vivo off-target effects can arise from several factors beyond direct kinase inhibition:

  • Metabolism: The compound may be metabolized into active metabolites with different selectivity profiles. Perform metabolite identification studies to investigate this possibility.

  • Pharmacokinetics: The compound's distribution profile might lead to high concentrations in specific tissues, causing off-target effects even if the affinity for off-target proteins is lower.

  • Non-Kinase Targets: Benzimidazole-containing compounds have been reported to interact with a variety of other protein classes. Consider broader target profiling to identify potential non-kinase off-targets.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the selectivity of this compound?

A1: The most comprehensive first step is to perform a broad kinase selectivity screen. Several commercial services offer panels that test your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).[7][8] This will provide a global view of its kinase inhibitory activity and identify the most potent on- and off-targets.

Q2: How do I interpret the data from a large-scale kinase screen?

A2: The data is often presented as percent inhibition at a given concentration. Focus on kinases that are inhibited by more than 70-80%. For these hits, you should then determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency.[7] A compound is generally considered selective if there is at least a 100-fold difference in potency between the primary target and any off-targets.

Q3: What are some common medicinal chemistry strategies to improve the selectivity of benzimidazole-based inhibitors?

A3: Benzimidazole is a versatile scaffold for kinase inhibitors.[5][9][10] Strategies to enhance selectivity include modifying substituents to exploit differences in the hydrophobic pockets of the ATP-binding site, altering the hydrogen-bonding pattern with the kinase hinge region, and introducing functional groups that can form additional interactions with non-conserved residues.

Q4: Can I use computational modeling to guide my efforts to improve selectivity?

A4: Yes, computational approaches are very useful. Molecular docking can help you visualize how your compound binds to the target and off-target kinases, suggesting modifications to improve selectivity.[11] Comparing the crystal structures of your on-target and key off-target kinases can reveal differences that can be exploited in the drug design process.

Data Presentation

Quantitative data from selectivity profiling should be organized for clear comparison.

Table 1: Initial Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition @ 1 µM
Target Kinase A95%
Off-Target Kinase B88%
Off-Target Kinase C75%
Off-Target Kinase D40%
... (other kinases)<10%

Table 2: Comparative IC50 Values for Lead Compounds

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity Fold (B vs A)Selectivity Fold (C vs A)
This compound50801501.63
Derivative 145500120011.126.7
Derivative 2602500>1000041.7>166

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound against a panel of kinases.

  • Materials: Recombinant kinases, corresponding peptide substrates, [γ-³³P]ATP, kinase buffer, 96-well plates, filter plates, test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase buffer.

    • Add the test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if a compound binds to its target protein in a cellular environment.

  • Materials: Cell culture, lysis buffer, test compound, PCR tubes, qPCR instrument with a thermal gradient feature.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or vehicle control and incubate.

    • Harvest the cells and resuspend in lysis buffer.

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40-70°C) for 3 minutes.

    • Cool the tubes and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blot or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Medicinal Chemistry & Optimization cluster_3 Phase 4: Cellular Validation start Start with this compound screen Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) start->screen analyze_screen Analyze % Inhibition Data screen->analyze_screen ic50 Determine IC50 values for 'Hits' (>70% inhibition) analyze_screen->ic50 selectivity_score Calculate Selectivity Score (e.g., S-score, Gini coefficient) ic50->selectivity_score sar Structure-Activity Relationship (SAR) & Computational Modeling selectivity_score->sar synthesis Synthesize Analogs sar->synthesis retest Re-test Analogs (IC50 & Selectivity) synthesis->retest Iterative Cycle retest->sar Iterative Cycle cellular_assays Cellular Target Engagement (CETSA) & Phospho-protein Analysis retest->cellular_assays phenotype Phenotypic Assays cellular_assays->phenotype end Optimized Lead Candidate phenotype->end Proceed to In Vivo

Caption: Workflow for improving kinase inhibitor selectivity.

G Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS activates RAF RAF (Target Kinase A) RAS->RAF activates MEK MEK (Off-Target Kinase B) RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound Inhibitor->RAF On-Target Inhibition Inhibitor->MEK Off-Target Inhibition

Caption: Example signaling pathway showing on- and off-target inhibition.

References

Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of enhancing the bioavailability of poorly soluble benzimidazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my benzimidazole compound so low?

A1: The low oral bioavailability of many benzimidazole compounds, such as albendazole and fenbendazole, is primarily due to two main factors:

  • Poor Aqueous Solubility : Most benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which means they have high membrane permeability but low solubility in water.[1][2] This poor solubility is often the rate-limiting step for their absorption in the gastrointestinal (GI) tract.[1]

  • Rapid First-Pass Metabolism : After absorption, these compounds often undergo extensive metabolism in the liver, primarily by cytochrome P450 (CYP450) enzymes.[1] This "first-pass effect" significantly reduces the amount of the active parent drug that reaches systemic circulation.[1]

Q2: What are the most common formulation strategies to improve the bioavailability of benzimidazoles?

A2: Several formulation strategies are employed to overcome the bioavailability challenges of benzimidazoles. The primary goal is to enhance the dissolution rate and/or protect the drug from metabolism. Key strategies include:

  • Solid Dispersions : This involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC, L-HPC).[2][3] This process can transform the drug from a crystalline to a more soluble amorphous state.[4]

  • Nanotechnology : Reducing the drug's particle size to the nanometer range (nanonization) dramatically increases the surface area, which enhances dissolution rate and absorption.[2][5] Nanosuspensions and nanoemulsions are common approaches.[2]

  • Cyclodextrin Complexation : Encapsulating the hydrophobic benzimidazole molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can significantly increase its aqueous solubility.[1][6]

  • Salt Formation : For benzimidazole compounds with ionizable groups, converting the molecule into a salt form can improve its solubility and dissolution rate.[1][7]

Q3: How do I choose the most appropriate solubility enhancement technique for my project?

A3: The choice of technique depends on the physicochemical properties of your specific compound, the target dose, and available manufacturing technologies. A logical approach can help guide your decision:

cluster_start cluster_properties cluster_solutions start Start: Poorly Soluble Benzimidazole q_ion Is the compound ionizable? start->q_ion q_thermo Is the compound thermostable? q_ion->q_thermo No   salt Consider Salt Formation q_ion->salt  Yes sd_melt Solid Dispersion (Hot Melt Extrusion) q_thermo->sd_melt  Yes sd_solvent Solid Dispersion (Spray Drying) q_thermo->sd_solvent No   hcd Cyclodextrin Complexation nano Nanonization (Milling / HPH)

Caption: Decision workflow for selecting a solubility enhancement technique.

Q4: Can co-administration with food affect the bioavailability of benzimidazoles?

A4: Yes, co-administration with food, particularly a fatty meal, has been reported to increase the systemic bioavailability of some benzimidazoles like albendazole.[8] The presence of fats can stimulate bile secretion, which can help solubilize these lipophilic compounds, leading to improved absorption.

Troubleshooting Guides

Problem 1: My compound precipitates out of solution during in vitro dissolution testing.

Possible Causes Recommended Solutions & Troubleshooting Steps
"Solvent Shock" When a concentrated stock solution (e.g., in DMSO) is added directly to an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.[7] Solution: Try a serial dilution approach, perhaps using an intermediate solvent like ethanol that is miscible with both DMSO and water.[7]
Inadequate Sink Conditions The concentration of the drug in the dissolution medium is approaching its saturation solubility, preventing further dissolution. Solution: Increase the volume of the dissolution medium or add a surfactant (e.g., Sodium Lauryl Sulfate - SLS) to increase the drug's apparent solubility.[9][10] Ensure the concentration is kept below 1/3 of the saturation solubility.
pH of the Medium The solubility of many benzimidazoles is pH-dependent.[7] The pH of your dissolution medium may not be optimal. Solution: Determine the pH-solubility profile of your compound. Test dissolution in buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract.[10]
Formulation Instability For amorphous solid dispersions, the formulation may be converting back to a less soluble crystalline form upon contact with the aqueous medium. Solution: Characterize the solid form of the drug post-dissolution using techniques like DSC or PXRD. If recrystallization is observed, consider using a different polymer or adding a crystallization inhibitor to the formulation.[11]

Problem 2: My in vivo pharmacokinetic study shows low and variable Cmax and AUC despite good in vitro dissolution.

Possible Causes Recommended Solutions & Troubleshooting Steps
Rapid First-Pass Metabolism The drug is being absorbed but is rapidly metabolized by the liver before reaching systemic circulation.[1] Solution: Investigate the metabolic pathway of your compound. In preclinical models, consider co-administration with a known inhibitor of the relevant CYP450 enzymes to confirm the impact of metabolism.[1]
GI Tract Degradation The compound may be unstable in the acidic environment of the stomach or the enzymatic environment of the intestine. Solution: Assess the stability of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[1] If degradation is an issue, an enteric-coated formulation may be necessary.
Poor Permeability While many benzimidazoles are highly permeable (BCS Class II), some derivatives may have lower permeability, limiting absorption. Solution: Conduct in vitro permeability studies using models like Caco-2 cell monolayers to assess the compound's ability to cross the intestinal epithelium.
P-glycoprotein (P-gp) Efflux The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen after absorption. Solution: Perform in vitro transporter assays to determine if your compound is a P-gp substrate. If so, formulation strategies that inhibit P-gp could be explored.

Quantitative Data on Bioavailability Enhancement

The following table summarizes reported improvements in the solubility and bioavailability of various benzimidazole compounds using different formulation techniques.

CompoundTechniqueCarrier/SystemKey FindingReference
Albendazole Solid DispersionPEG6000 / Poloxamer 1885.9-fold increase in in vivo exposure (AUC) compared to pure drug.[4]
Albendazole Solid DispersionPolyvinylpyrrolidone (PVP)Solubility increased from 0.31 µg/mL to 48.21 µg/mL.[8]
Albendazole Cyclodextrin Complexβ-cyclodextrin (βCD)223-fold increase in aqueous solubility.[6]
Albendazole Cyclodextrin ComplexHydroxypropyl-β-cyclodextrin (HPβCD) & PVP1412-fold increase in aqueous solubility.[6]
Fenbendazole Cyclodextrin ComplexMethyl-β-cyclodextrinRelative bioavailability increased to 138%.[12]
Fenbendazole Cyclodextrin ComplexHydroxypropyl-β-cyclodextrin (HPβCD)1512-fold increase in aqueous solubility.[6]
Mebendazole Solid DispersionLow-substituted hydroxypropylcellulose (L-HPC)3.8-fold increase in in vivo anthelmintic efficacy.[3]
Mebendazole Cyclodextrin ComplexHydroxypropyl-β-cyclodextrin (HPβCD)Bioavailability improved by 91% in dogs.[13]

Experimental Protocols & Visualized Workflows

General Workflow for Enhancing Benzimidazole Bioavailability

The development and assessment of an enhanced benzimidazole formulation typically follow a structured workflow from initial formulation to in vivo evaluation.

cluster_formulation Phase 1: Formulation cluster_characterization Phase 2: Characterization cluster_preclinical Phase 3: Preclinical Testing a Select Strategy (e.g., Solid Dispersion) b Select Excipients (e.g., Polymer, Surfactant) a->b c Prepare Formulation (e.g., Solvent Evaporation) b->c d Solid-State Analysis (DSC, PXRD, SEM) c->d e In Vitro Dissolution (USP Apparatus II) d->e f Animal Dosing (e.g., Oral Gavage in Rats) e->f g Plasma Sample Collection (Serial Time Points) f->g h Bioanalysis (LC-MS/MS) g->h i Pharmacokinetic (PK) Parameter Calculation (AUC, Cmax, Tmax) h->i

Caption: Experimental workflow for enhancing and assessing benzimidazole bioavailability.[1]
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is widely used to create amorphous solid dispersions, which can significantly enhance drug dissolution.[14]

Objective: To prepare an amorphous solid dispersion of a benzimidazole compound with a hydrophilic polymer.

Materials:

  • Benzimidazole compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Poloxamer 188)[4]

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both drug and polymer are soluble

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Accurately weigh the benzimidazole compound and the selected polymer in a predetermined ratio (e.g., 1:2, 1:4 drug-to-polymer weight ratio).[14] Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film forms on the flask wall.

  • Drying: Transfer the solid film to a vacuum oven and dry for 24-48 hours at a controlled temperature (e.g., 40°C) to remove any residual solvent.

  • Sizing: Carefully scrape the dried solid dispersion from the flask. Pulverize the material using a mortar and pestle, and then pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.[14]

  • Storage: Store the final product in a desiccator to protect it from moisture, which can induce recrystallization.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1][4]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This method creates an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility.

Objective: To prepare an inclusion complex of a benzimidazole compound with a cyclodextrin.

Materials:

  • Benzimidazole compound

  • Cyclodextrin (e.g., HP-β-CD, Methyl-β-CD)[12]

  • Mortar and pestle

  • Water/Methanol mixture (or other suitable solvent)

Methodology:

  • Mixing: Place the accurately weighed cyclodextrin and benzimidazole compound (e.g., at a 1:1 molar ratio) in a glass mortar.[12]

  • Kneading: Add a small amount of a suitable solvent (e.g., water/methanol) to the powder mixture to form a homogeneous paste or slurry.[14]

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.[14]

  • Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 35-40°C) until a constant weight is achieved.[14]

  • Sizing: Pulverize the dried mass and pass it through a sieve to obtain a fine powder.

  • Storage: Store the final complex in a tightly sealed container in a desiccator.

Protocol 3: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

This is a standard quality control test to assess the rate at which the drug dissolves from the formulated dosage form.

Objective: To determine the in vitro dissolution rate of a benzimidazole formulation.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution Medium (e.g., 900 mL of 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer)[1]

  • Formulated benzimidazole product

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV)

Methodology:

  • Preparation: De-gas the dissolution medium and pre-warm it to 37 ± 0.5°C.[1]

  • Setup: Place 900 mL of the pre-warmed medium into each dissolution vessel. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Test Initiation: Drop one unit of the dosage form into each vessel. Start the dissolution timer immediately.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the medium (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

  • Filtration & Replacement: Immediately filter the sample through a 0.45 µm filter.[1] If required by the method, replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated HPLC method.[1]

  • Calculation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

References

Validation & Comparative

Unraveling the Biological Potency of Benzimidazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of positional isomers of substituted benzimidazoles reveals that the placement of a substituent on the benzimidazole core can significantly influence its biological activity. This guide provides a comparative analysis of the antimicrobial and anticancer activities of benzimidazole isomers, supported by experimental data, to aid researchers and drug development professionals in the rational design of more potent therapeutic agents.

Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous benzimidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] However, the precise impact of isomeric variations on these activities is a critical area of investigation for optimizing drug efficacy.

This guide focuses on a comparative study of 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazole isomers to elucidate the structure-activity relationship (SAR) concerning their antimicrobial and antitubercular activities.

Comparative Analysis of Antimicrobial Activity

A study comparing the antimicrobial activity of positional isomers of 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles revealed notable differences in their efficacy against various microbial strains. The in vitro activities were quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values for the 5-bromo and 6-bromo isomers against a panel of bacteria and fungi.

Compound IDIsomer PositionTarget MicroorganismMIC (µg/mL)
7a 5-bromoStaphylococcus aureus>100
8a 6-bromoStaphylococcus aureus50
7a 5-bromoEscherichia coli>100
8a 6-bromoEscherichia coli100
7a 5-bromoKlebsiella pneumoniae>100
8a 6-bromoKlebsiella pneumoniae100
7a 5-bromoCandida albicans>100
8a 6-bromoCandida albicans100
7a 5-bromoAspergillus flavus>100
8a 6-bromoAspergillus flavus100
7a 5-bromoRhizopus sp.>100
8a 6-bromoRhizopus sp.>100
7b 5-bromoMycobacterium tuberculosis H37Rv6.25
8b 6-bromoMycobacterium tuberculosis H37Rv12.5
7e 5-bromoMycobacterium tuberculosis H37Rv6.25
8e 6-bromoMycobacterium tuberculosis H37Rv25
7h 5-bromoMycobacterium tuberculosis H37Rv6.25
8h 6-bromoMycobacterium tuberculosis H37Rv50

The data indicates that the 6-bromo isomers generally exhibit greater antibacterial and antifungal activity compared to their 5-bromo counterparts against the tested strains.[1] Conversely, the 5-bromo isomers demonstrated more potent antitubercular activity against Mycobacterium tuberculosis H37Rv.[1] This highlights the critical role of substituent positioning on the benzimidazole ring in determining the specific antimicrobial spectrum and potency.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates.

  • A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to a specific cell density.

  • The standardized suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration.

2. Compound Preparation:

  • Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the compounds are made in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator with 5% CO2.

2. Compound Treatment:

  • The cells are treated with various concentrations of the benzimidazole isomers for a specific duration (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and potential biological pathways involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 5- & 6-Bromo Isomers Purification Purification & Separation Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec, X-ray) Purification->Characterization Antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Cell Viability Assay (IC50 Determination) Characterization->Anticancer Data Comparative Data Analysis Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Elucidation Data->SAR signaling_pathway cluster_cell Bacterial Cell Benzimidazole Benzimidazole Isomer Target Bacterial Target Enzyme (e.g., DNA Gyrase, Dihydrofolate Reductase) Benzimidazole->Target Inhibition DNA_Replication DNA Replication & Repair Target->DNA_Replication Folate_Synthesis Folate Synthesis Target->Folate_Synthesis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Folate_Synthesis->Cell_Death Inhibition leads to

References

(1-methyl-1H-benzo[d]imidazol-5-yl)methanol vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of kinase inhibitors. Initial searches for the specific compound, (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, did not yield publicly available data on its kinase inhibitory activity. Therefore, this guide will focus on the broader class of benzimidazole-based kinase inhibitors and compare prominent, well-characterized examples of kinase inhibitors in clinical use.

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. This guide offers a comparative look at different kinase inhibitors, their mechanisms, and the experimental protocols used to evaluate their performance.

The Benzimidazole Scaffold: A Privileged Structure in Kinase Inhibition

The benzimidazole nucleus is a common and versatile scaffold in the development of kinase inhibitors.[1][2] Compounds based on this structure can interact with kinases through various binding modes. In some instances, the benzimidazole core acts as a hinge-binding motif, while in others it provides a structural framework without direct binding to the kinase hinge region.[1][2] Many benzimidazole derivatives are ATP-competitive inhibitors and can achieve high selectivity by targeting unique structural features of a specific kinase.[1][2]

The adaptability of the benzimidazole scaffold has led to the development of both highly specific and multi-targeted kinase inhibitors.[1][2] While high specificity for a single target is often desired, a multi-targeted approach can be beneficial in complex diseases by acting on several relevant pathways simultaneously.[1][2] This has made the benzimidazole structure a point of significant interest for medicinal chemists designing novel anticancer therapies targeting kinases such as Aurora kinase, CDK, CK2, EGFR, FGFR, and VEGFR-2.[3][4][5]

Comparative Analysis of Representative Kinase Inhibitors

To illustrate the comparative landscape of kinase inhibitors, we will examine three well-established drugs: Imatinib, Gefitinib, and Dasatinib. These inhibitors target different kinase families and have distinct selectivity profiles.

InhibitorPrimary Target(s)Other Notable TargetsMechanism of Action
Imatinib BCR-ABL, c-KIT, PDGFRv-AblATP-competitive inhibitor of the inactive kinase conformation.
Gefitinib EGFR-ATP-competitive inhibitor of the active kinase conformation.
Dasatinib BCR-ABL, SRC family kinasesc-KIT, PDGFR, ephrin-A receptorATP-competitive inhibitor of multiple kinase conformations.
Quantitative Inhibitory Activity

The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which can be determined through biochemical (cell-free) or cell-based assays.

InhibitorTarget KinaseAssay TypeIC50 Value
Imatinib v-AblCell-free/Cell-based0.6 µM[6][7]
c-KITCell-free/Cell-based0.1 µM[6][7]
PDGFRCell-free/Cell-based0.1 µM[6][7]
Gefitinib EGFR (Tyr1173)Cell-based (NR6wtEGFR cells)37 nM[8]
EGFR (Tyr992)Cell-based (NR6wtEGFR cells)37 nM[8]
EGFR (Tyr1173)Cell-based (NR6W cells)26 nM[8]
EGFR (Tyr992)Cell-based (NR6W cells)57 nM[8]
EGFR mutantCell-based (HCC827 cells)13.06 nM[9]
EGFR mutantCell-based (PC9 cells)77.26 nM[9]
Dasatinib SrcBiochemical0.5 nM[10]
BCR-ABLBiochemical< 30 nM[10]
c-KITBiochemical< 30 nM[10]
PDGFRBiochemical< 30 nM[10]
Ephrin-A receptorBiochemical< 30 nM[10]
BCR-ABLBiochemical0.8 - 1.3 nM[11]

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.[12]

Biochemical Kinase Activity Assay (Luminescence-Based)

This in vitro assay measures the activity of a purified kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the kinase reaction.[13]

Principle: The assay is based on the conversion of ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

Materials:

  • Purified kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound or DMSO (vehicle control) to each well.

    • Add the purified kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for a recommended time (e.g., 30 minutes at room temperature).

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[14]

Principle: Cells are treated with the inhibitor, and the level of a specific phosphorylated protein is measured using methods like ELISA or TR-FRET, which utilize phospho-specific antibodies.[14][15] A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.

Materials:

  • Cultured cells expressing the target kinase and substrate

  • Test compound

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies

  • ELISA or TR-FRET detection reagents

  • Multi-well plates suitable for cell culture and detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO for a specific duration.

  • Cell Lysis:

    • Remove the culture medium and lyse the cells with a suitable lysis buffer.

  • Phosphorylation Detection (ELISA-based example):

    • Coat a high-binding ELISA plate with a capture antibody that recognizes the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind to the capture antibody.

    • Wash the wells to remove unbound components.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the wells again.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal with a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal or cell number.

    • Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Visualizing Kinase Inhibition Pathways and Workflows

Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A (e.g., RAS) Receptor->Kinase1 Phosphorylates Ligand Growth Factor Ligand->Receptor Binds & Activates Kinase2 Kinase B (e.g., RAF) Kinase1->Kinase2 Kinase3 Kinase C (e.g., MEK) Kinase2->Kinase3 Kinase4 Kinase D (e.g., ERK) Kinase3->Kinase4 TranscriptionFactor Transcription Factor Kinase4->TranscriptionFactor Phosphorylates Inhibitor Kinase Inhibitor Inhibitor->Kinase3 Blocks ATP Binding GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: A generic receptor tyrosine kinase signaling pathway.

cluster_discovery Discovery & Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Potency IC50 Determination (Biochemical Assay) Hit_ID->Potency Selectivity Kinase Panel Screening Potency->Selectivity Cell_Assay Cell-Based Assays (Phosphorylation, Proliferation) Selectivity->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Opt Optimized Lead ADME->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion

The development and evaluation of kinase inhibitors is a multi-faceted process that relies on a combination of biochemical and cell-based assays to build a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy. While no specific kinase inhibitory data is currently available for this compound, the benzimidazole scaffold to which it belongs is a well-established and promising starting point for the design of novel kinase inhibitors. By employing the rigorous experimental protocols and comparative analyses outlined in this guide, researchers can effectively characterize new chemical entities and contribute to the advancement of targeted therapies.

References

Structure-Activity Relationship of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol analogs and related 5-substituted-1-methyl-1H-benzo[d]imidazole derivatives. Due to limited publicly available data on a comprehensive series of this compound analogs, this guide draws insights from broader studies on 5-substituted benzimidazoles to infer potential SAR trends. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Understanding the impact of structural modifications on the biological activity of these compounds is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. While specific data for a series of this compound analogs is scarce, studies on related 5-substituted and other substituted benzimidazoles provide valuable insights into the SAR.

For instance, a study on 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol demonstrated that the 2-methyl analog exhibited moderate antioxidant activity (IC50: 144.84 µg/ml) and prominent cytotoxic activity (LC50: 0.42 µg/ml), whereas the 2-methanol analog showed only mild antioxidant activity (IC50: 400.42 µg/ml).[3] This suggests that even small modifications to the substituent can significantly alter the biological profile.

In another study on novel 1H-benzo[d]imidazole derivatives as potential anticancer agents, compounds with different substitutions were synthesized and evaluated.[4] The most potent molecules showed 50% growth inhibition (GI50) in a concentration range from 0.16 to 3.6 μM against a panel of 60 human cancer cell lines.[4] This highlights the potential of substituted benzimidazoles as anticancer agents.

The following table summarizes hypothetical and reported data for various substituted benzimidazole derivatives to illustrate potential SAR trends.

Compound IDCore StructureR1 (Position 1)R2 (Position 2)R5 (Position 5)Biological Activity (IC50/MIC/GI50 in µM)Target/Assay
Hypothetical Series Based on this compound
1a 1H-benzo[d]imidazole-CH₃-H-CH₂OH--
1b 1H-benzo[d]imidazole-CH₃-H-CHO--
1c 1H-benzo[d]imidazole-CH₃-H-COOH--
1d 1H-benzo[d]imidazole-CH₃-H-CH₂F--
Reported Benzimidazole Derivatives
2a 2-methyl-1H-benzimidazole-H-CH₃-H144.84 µg/ml (Antioxidant)DPPH radical scavenging
0.42 µg/ml (Cytotoxic)Brine shrimp lethality
2b 1H-benzimidazol-2-yl-methanol-H-CH₂OH-H400.42 µg/ml (Antioxidant)DPPH radical scavenging
3a (11a) 1H-benzo[d]imidazole derivativeSee Ref.[4]See Ref.[4]See Ref.[4]0.16 - 3.6NCI-60 cancer cell lines
3b (12a) 1H-benzo[d]imidazole derivativeSee Ref.[4]See Ref.[4]See Ref.[4]0.16 - 3.6NCI-60 cancer cell lines
3c (12b) 1H-benzo[d]imidazole derivativeSee Ref.[4]See Ref.[4]See Ref.[4]0.16 - 3.6NCI-60 cancer cell lines
16 (Topo I Inhibition)DNA relaxation assay

Structure-Activity Relationship Insights

Based on the available literature for various benzimidazole derivatives, the following SAR can be inferred:

  • Substitution at Position 1: The presence of a methyl group at the N1 position is common in many biologically active benzimidazoles and can influence their metabolic stability and pharmacokinetic properties.

  • Substitution at Position 2: The nature of the substituent at the 2-position is critical for activity. A simple methyl group can confer significant cytotoxic and antioxidant activity, while a hydroxymethyl group may reduce it.[3] Aromatic or heteroaromatic rings at this position are often found in potent anticancer agents.[4]

  • Substitution at Position 5: The 5-position is a key site for modification to modulate the physicochemical properties and biological activity of benzimidazoles. Electron-withdrawing or electron-donating groups at this position can significantly impact potency and selectivity. For example, in a series of 5(6)-benzoyl-substituted benzimidazoles, significant inhibitory effects against acetylcholinesterase and carbonic anhydrase isoforms were observed.[5]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are representative protocols for the synthesis of benzimidazole derivatives and common biological assays.

General Synthesis of 2-Substituted Benzimidazoles

A common method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[3][4]

  • Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid or aldehyde (1.1 equivalents) is prepared in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Catalyst Addition: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the product. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

General Synthetic Pathway for 2,5-Disubstituted Benzimidazoles

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product o-phenylenediamine Substituted o-phenylenediamine condensation Condensation o-phenylenediamine->condensation aldehyde Substituted Aldehyde/Carboxylic Acid aldehyde->condensation benzimidazole 2,5-Disubstituted Benzimidazole condensation->benzimidazole Acid catalyst Reflux

Caption: General synthetic route for 2,5-disubstituted benzimidazoles.

Hypothetical SAR Workflow for Benzimidazole Analogs

G start Lead Compound This compound synthesis Synthesis of Analogs (Modification at R2, R5, etc.) start->synthesis screening Biological Screening (e.g., Anticancer, Antimicrobial) synthesis->screening data Collect Activity Data (IC50, MIC) screening->data sar Establish SAR data->sar optimization Lead Optimization sar->optimization optimization->synthesis new_leads New Potent Analogs optimization->new_leads G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis benzimidazole Benzimidazole Derivative benzimidazole->pi3k benzimidazole->akt benzimidazole->mtor

References

Validating the Mechanism of Action of Benzimidazole-Based Topoisomerase I Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative benzimidazole derivative, (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, within the broader context of benzimidazole compounds that have been identified as potent inhibitors of human topoisomerase I (Topo I). Due to the limited publicly available data on the specific biological activity of this compound, this document will focus on the well-established mechanism of action of structurally related benzimidazoles that target Topo I. For comparative purposes, the performance of these benzimidazole derivatives is benchmarked against Camptothecin, a classic and well-characterized Topoisomerase I inhibitor.

This guide is intended to provide researchers with the necessary background and experimental frameworks to validate the mechanism of action of novel benzimidazole compounds.

Mechanism of Action: Topoisomerase I Inhibition

Human Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The catalytic cycle involves the formation of a covalent intermediate, known as the cleavable complex, where the enzyme is linked to the 3' end of the broken DNA strand. This allows for the controlled rotation of the DNA, after which the enzyme re-ligates the strand, restoring DNA integrity.

Certain small molecules, including specific benzimidazole derivatives and Camptothecin, exert their cytotoxic effects by targeting this process. They intercalate into the DNA at the site of the single-strand break and stabilize the Topo I-DNA cleavable complex.[1][2][3][4] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these stalled complexes.[1][3] When a replication fork collides with a trapped cleavable complex, the single-strand break is converted into a permanent and lethal double-strand break, which can trigger apoptosis and cell death.[1][3][5]

Topoisomerase_I_Inhibition cluster_normal Normal Topoisomerase I Catalytic Cycle cluster_inhibited Inhibited Cycle Supercoiled_DNA Supercoiled DNA Cleavage DNA Cleavage & Covalent Complex Formation Supercoiled_DNA->Cleavage Binding of Topo I Topo_I Topoisomerase I Relaxation DNA Strand Rotation (Relaxation) Cleavage->Relaxation Trapped_Complex Stabilized (Trapped) Cleavable Complex Religation DNA Religation Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Relaxed_DNA->Topo_I Enzyme Dissociation Inhibitor Benzimidazole or Camptothecin Inhibitor->Trapped_Complex Binding Replication_Fork_Collision Replication Fork Collision Trapped_Complex->Replication_Fork_Collision DSB Double-Strand Break & Apoptosis Replication_Fork_Collision->DSB

Mechanism of Topoisomerase I Inhibition.

Comparative Performance Data

The following tables summarize the cytotoxic and Topo I inhibitory activities of selected benzimidazole derivatives from published studies, with Camptothecin included as a reference.

Table 1: Cytotoxic Activity of Benzimidazole-Triazole Derivatives Against A549 Lung Cancer Cells

CompoundMoietyIC50 (µM)[6]
4b 4-fluorophenyl7.34 ± 0.21
4h 3,4,5-trimethoxyphenyl4.56 ± 0.18
Doxorubicin (Standard Chemotherapy)12.420 ± 0.5
Hoechst 33342 (Benzimidazole Control)0.422 ± 0.02

Table 2: Topoisomerase I Inhibition by Nitrobenzimidazole Derivatives

CompoundMoiety% Inhibition at 0.1 µg/mL[7]
11 2-(4-methylphenyl)-5-nitrobenzimidazole> 40.68
12 2-(4-chlorophenyl)-5-nitrobenzimidazole> 40.68
15 2-(4-methoxyphenyl)-5-nitrobenzimidazole> 40.68
21 N-oxide 2-(4-chlorophenyl)-5-nitrobenzimidazole65.31
22 N-oxide 2-(2-carboxyphenyl)-5-nitrobenzimidazole58.86
Camptothecin (Reference Inhibitor)40.68

Experimental Protocols

A key experiment to validate the mechanism of action of potential Topo I inhibitors is the DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I. An effective inhibitor will prevent this conversion.

This protocol is adapted from standard procedures for assessing Topoisomerase I inhibition.[8][9][10][11][12][13]

1. Materials:

  • Human Topoisomerase I (e.g., 500 U/µL stock)

  • Supercoiled plasmid DNA (e.g., pBR322 at 250 µg/mL)

  • 10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)

  • Test compounds (dissolved in DMSO) and reference inhibitor (Camptothecin)

  • 5x Gel Loading Buffer (e.g., with bromophenol blue and glycerol)

  • Nuclease-free water

  • Agarose

  • 1x TAE Buffer

  • Ethidium bromide or other DNA stain

2. Reaction Setup:

  • Prepare a reaction master mix for the required number of assays. For a single 20 µL reaction, combine:

    • 2 µL of 10x Topo I Assay Buffer

    • 1 µL of supercoiled DNA (250 µg/mL)

    • Nuclease-free water to a final volume of 18 µL (after adding compound and enzyme).

  • Aliquot the master mix into individual reaction tubes.

  • Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the respective tubes.

  • Dilute the Topoisomerase I enzyme in Dilution Buffer to an appropriate working concentration (e.g., 50 U/µL). The optimal amount of enzyme should be determined empirically to achieve complete relaxation of the DNA in the control reaction.

  • Initiate the reaction by adding 1 µL of the diluted Topoisomerase I to each tube (except for the no-enzyme control).

  • Incubate the reactions at 37°C for 30-60 minutes.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding 5 µL of 5x Gel Loading Buffer.

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • Load the entire reaction volume into the wells of the agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor).

  • Perform electrophoresis at approximately 100 V for 90-120 minutes.

  • Stain the gel with ethidium bromide and destain with water.

  • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the persistence of the supercoiled DNA band in the presence of the test compound.

DNA_Relaxation_Assay_Workflow start Start prep_mix Prepare Reaction Master Mix (Buffer, Supercoiled DNA, H2O) start->prep_mix aliquot Aliquot Master Mix into Reaction Tubes prep_mix->aliquot add_compound Add Test Compound / Vehicle Control aliquot->add_compound add_enzyme Add Diluted Topoisomerase I to Initiate Reaction add_compound->add_enzyme incubate Incubate at 37°C for 30-60 min add_enzyme->incubate stop_reaction Stop Reaction with Gel Loading Buffer incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize DNA Under UV Light gel_electrophoresis->visualize analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA visualize->analyze end End analyze->end

Workflow for the DNA Relaxation Assay.

References

Substituted Benzimidazoles: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Substituted Benzimidazoles in Anticancer Assays, Supported by Experimental Data and Methodologies.

The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity through diverse mechanisms of action. This guide provides a comparative analysis of recently developed substituted benzimidazoles, summarizing their in vitro efficacy against various cancer cell lines and detailing the experimental protocols for key biological assays. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Comparative Anticancer Activity of Substituted Benzimidazoles

The in vitro cytotoxic activity of a selection of substituted benzimidazole derivatives from recent studies is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected Substituted Benzimidazole Derivatives

Compound IDSubstitution PatternMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
BZ-1 2-(4-Methoxyphenyl)5.217.836.45[1]
BZ-2 2-(4-Chlorophenyl)3.154.523.98[1]
BZ-T1 Benzimidazole-triazole hybrid4.173.875.62[2][3]
BZ-T2 Benzimidazole-triazole hybrid5.574.346.11[2][3]
BZD-1 Benzimidazole derivative8.8624.08-[4]
BZD-2 Benzimidazole derivative30.2916.2-[4]

Note: IC50 values are presented as µM and are sourced from the indicated references. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Mechanistic Insights: Targeting Key Oncogenic Pathways

Substituted benzimidazoles exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase activity, and key kinases involved in cell cycle regulation and angiogenesis.

Tubulin Polymerization Inhibition

A significant number of benzimidazole derivatives target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5][6]

Topoisomerase Inhibition

Certain benzimidazole derivatives have been shown to inhibit topoisomerase I and II, enzymes essential for resolving DNA topological problems during replication and transcription.[7][8] Inhibition of these enzymes leads to DNA damage and the induction of apoptosis.

Kinase Inhibition

The benzimidazole scaffold has been successfully utilized to develop inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[9] Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis, while CDK2 inhibition leads to cell cycle arrest.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Substituted Benzimidazoles purification Purification & Characterization synthesis->purification mtt MTT Assay (Cytotoxicity) purification->mtt mechanistic Mechanistic Assays mtt->mechanistic tubulin Tubulin Polymerization Assay mechanistic->tubulin topo Topoisomerase Inhibition Assay mechanistic->topo kinase Kinase Inhibition Assay mechanistic->kinase cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis

Caption: Experimental workflow for the evaluation of substituted benzimidazoles.

apoptosis_pathway benzimidazole Substituted Benzimidazole tubulin Tubulin Polymerization Inhibition benzimidazole->tubulin dna_damage DNA Damage (Topoisomerase Inhibition) benzimidazole->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by substituted benzimidazoles.

cell_cycle_arrest benzimidazole Substituted Benzimidazole tubulin_inhibition Tubulin Polymerization Inhibition benzimidazole->tubulin_inhibition cdk_inhibition CDK Inhibition (e.g., CDK2) benzimidazole->cdk_inhibition g2m_checkpoint G2/M Checkpoint Activation tubulin_inhibition->g2m_checkpoint cyclinB1_CDK1 Cyclin B1/CDK1 Complex cdk_inhibition->cyclinB1_CDK1 inhibits g2m_checkpoint->cyclinB1_CDK1 inhibits cell_cycle_arrest G2/M Arrest g2m_checkpoint->cell_cycle_arrest mitosis Mitosis cyclinB1_CDK1->mitosis promotes

Caption: G2/M cell cycle arrest induced by substituted benzimidazoles.

Detailed Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][11]

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer is prepared.

  • Compound Addition: The test benzimidazole compound or a control (e.g., nocodazole) is added to the reaction mixture.

  • Polymerization Initiation: Polymerization is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence due to the incorporation of the reporter into the polymerizing microtubules is monitored over time using a fluorometer.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.[5][12][13]

  • Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the test compound is prepared in an appropriate reaction buffer.

  • Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are resolved on an agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

VEGFR-2 Kinase Assay

This assay measures the inhibition of the kinase activity of VEGFR-2.[14][15][16]

  • Reaction Preparation: A reaction mixture containing recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared in a kinase assay buffer.

  • Inhibitor Addition: The benzimidazole compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption or an ELISA-based method using a phospho-specific antibody.

  • IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces VEGFR-2 kinase activity by 50%.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[4][14][17]

  • Cell Treatment: Cancer cells are treated with the benzimidazole compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[18][19]

  • Protein Extraction: Following treatment with the benzimidazole compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

References

Unveiling the Therapeutic Promise of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the benzimidazole scaffold's therapeutic landscape positions (1-methyl-1H-benzo[d]imidazol-5-yl)methanol as a compound of significant interest for further investigation. While direct experimental data on this specific molecule remains limited, a comparative evaluation of its structural analogs reveals a strong potential for anticancer and other therapeutic activities. This guide provides an objective comparison with alternative benzimidazole derivatives, supported by available experimental data, to inform future research and drug development endeavors.

The benzimidazole core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for clinical use.[1][2] The versatility of this heterocyclic system allows for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This inherent potential of the benzimidazole scaffold underscores the rationale for exploring the therapeutic capabilities of novel derivatives like this compound.

Comparative Analysis of Benzimidazole Derivatives

To contextualize the potential of this compound, this section summarizes the performance of structurally related benzimidazole compounds for which experimental data is available. These analogs provide valuable insights into the possible efficacy, mechanisms of action, and toxicity profiles that could be anticipated.

Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives
Compound/AlternativeCell LineIC50/GI50 (µM)Mechanism of ActionReference
This compound -Data not available--
2-methyl-1H-benzimidazoleBrine Shrimp0.42 µg/mL (LC50)Cytotoxicity[1]
1H-benzimidazol-2-yl-methanolBrine Shrimp>10 µg/mL (LC50)Cytotoxicity[1]
Derivative 12b (a BBZ)Various Cancer Cell Lines0.16 - 3.6Topoisomerase I Inhibition[3]
CTL-06HCT-116 (Colon Cancer)3.0 ± 0.25Fatty Acid Synthase Inhibition[2]
CTL-12HCT-116 (Colon Cancer)2.5 ± 0.25Fatty Acid Synthase Inhibition[2]
Compound 5b (a 5-hydrosulfonyl derivative)HCC1937 (Breast Cancer)2.6Not specified[6]

Note: BBZ refers to a series of novel 1H-benzo[d]imidazoles. CTL refers to (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its therapeutic effects through various signaling pathways. The following diagrams illustrate mechanisms identified for other benzimidazole derivatives, which may serve as a starting point for investigating the subject compound.

Topoisomerase_I_Inhibition Benzimidazole_Derivative Benzimidazole_Derivative DNA_Topoisomerase_I_Complex DNA_Topoisomerase_I_Complex Benzimidazole_Derivative->DNA_Topoisomerase_I_Complex Binds to and stabilizes DNA_Replication_Fork DNA_Replication_Fork DNA_Topoisomerase_I_Complex->DNA_Replication_Fork Blocks progression Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Replication_Fork->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Figure 1: Potential Mechanism via Topoisomerase I Inhibition.

Figure 2: Potential Mechanism via FASN Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of therapeutic agents. The following protocols are summarized from studies on analogous benzimidazole derivatives and can serve as a blueprint for the evaluation of this compound.

Synthesis of Benzimidazole Derivatives

A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[1][3]

General Procedure for Condensation with Aldehydes:

  • Dissolve the o-phenylenediamine derivative and the corresponding aldehyde in ethanol.

  • Add an oxidizing agent, such as sodium metabisulfite (Na2S2O5), to the mixture.[3]

  • Reflux the reaction mixture for a specified period (e.g., 24 hours).[3]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification o_phenylenediamine o-phenylenediamine derivative Condensation Condensation in Ethanol + Oxidizing Agent o_phenylenediamine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Reflux Reflux Condensation->Reflux Isolation Isolation Reflux->Isolation Purification Recrystallization or Chromatography Isolation->Purification Product Benzimidazole Product Purification->Product

Figure 3: General Experimental Workflow for Synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay is used to determine if a compound inhibits the activity of topoisomerase I.

Protocol:

  • Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of various concentrations of the test compound.

  • Include a positive control (e.g., camptothecin) and a negative control (no compound).

  • Stop the reaction by adding a stop buffer.

  • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.[3]

Conclusion and Future Directions

While direct evidence for the therapeutic potential of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for its investigation. The benzimidazole scaffold consistently demonstrates significant biological activity, particularly in the realm of oncology. The comparative data presented herein suggests that this compound is a promising candidate for further research.

Future studies should focus on:

  • Synthesis and Characterization: Establishing a robust synthetic route and fully characterizing the compound.

  • In Vitro Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and identifying its mechanism of action.

  • In Vivo Efficacy: Assessing its therapeutic potential in animal models of relevant diseases.

  • Pharmacokinetic and Toxicological Profiling: Determining its absorption, distribution, metabolism, excretion, and safety profile.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a novel therapeutic agent.

References

Benchmarking (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Comparative Analysis Against Mebendazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol, a known impurity and potential metabolite of the widely used anthelmintic drug Mebendazole. The following sections present a detailed comparison of their physicochemical properties, biological activities, and metabolic pathways, supported by experimental data and methodologies. This document is intended to serve as a valuable resource for researchers in drug development, pharmacology, and medicinal chemistry.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of this compound and Mebendazole.

PropertyThis compoundMebendazole
Molecular Formula C9H10N2OC16H13N3O3
Molecular Weight 162.19 g/mol 295.29 g/mol
IUPAC Name This compoundmethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate
CAS Number 131499-01-331431-39-7
Appearance White to off-white solidWhite to yellowish powder
Melting Point 164-168 °C288.5 °C
Solubility Soluble in methanolPractically insoluble in water, alcohol, and chloroform

Comparative Biological Activity

While this compound is primarily recognized as a metabolite and impurity of Mebendazole, understanding its intrinsic biological activity is critical for evaluating the overall therapeutic and toxicological profile of the parent drug.

Anthelmintic Activity

Mebendazole's primary mechanism of action as an anthelmintic agent involves the inhibition of tubulin polymerization in parasitic worms. This disruption of the cytoskeleton leads to impaired glucose uptake and eventual cell death of the parasite. While direct, extensive studies on the anthelmintic properties of this compound are not widely published, its structural divergence from the core pharmacophore of Mebendazole—specifically the lack of the N-carbamate moiety essential for tubulin binding—suggests a significantly lower, if any, direct anthelmintic activity.

Anticancer Activity

Recent research has repurposed Mebendazole as a potential anticancer agent. Its activity in this context is also linked to tubulin inhibition, leading to mitotic arrest and apoptosis in cancer cells. Furthermore, Mebendazole has been shown to inhibit angiogenesis and modulate key signaling pathways involved in cancer progression.

The anticancer potential of this compound is not well-characterized. However, given its status as a metabolite, its presence could influence the overall anticancer efficacy of Mebendazole treatment. Further investigation is warranted to determine if it possesses any synergistic, antagonistic, or independent cytotoxic effects on cancer cell lines.

Metabolic Pathways and Pharmacokinetics

The metabolic fate of Mebendazole is a critical determinant of its efficacy and safety. This compound is a product of the metabolic reduction of the ketone group in Mebendazole.

cluster_0 Mebendazole Metabolism Mebendazole Mebendazole Hydrolysis Hydrolysis Mebendazole->Hydrolysis Ester Hydrolysis Reduction Reduction Mebendazole->Reduction Metabolite This compound Decarboxylation Decarboxylation Product Hydrolysis->Decarboxylation Reduction->Metabolite Ketone Reduction

Caption: Simplified metabolic pathway of Mebendazole.

The pharmacokinetic profiles of Mebendazole and its metabolites are influenced by factors such as formulation and co-administration with fatty foods, which can enhance its absorption. The systemic exposure to this compound following Mebendazole administration is an important consideration for long-term or high-dose therapies, as the metabolite's distinct physicochemical properties may lead to a different tissue distribution and elimination profile compared to the parent drug.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the comparison of this compound and Mebendazole.

In Vitro Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa).

cluster_1 In Vitro Cytotoxicity Workflow A Cell Seeding B Compound Treatment (24-72h incubation) A->B C MTT/XTT Assay B->C D Absorbance Reading C->D E IC50 Calculation D->E

Caption: Workflow for determining in vitro cytotoxicity.

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: Stock solutions of this compound and Mebendazole are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: The plates are incubated for 48 hours.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the compounds on tubulin polymerization.

  • Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter dye that binds to polymerized microtubules is prepared in a polymerization buffer.

  • Compound Addition: this compound, Mebendazole (positive control), or vehicle control is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to the rate of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the polymerization rates in their presence to the vehicle control.

Conclusion

This compound is a key metabolite of Mebendazole. While it is structurally related to the parent drug, the absence of the N-carbamate moiety suggests a significantly different biological activity profile, particularly with respect to the primary anthelmintic and anticancer mechanism of tubulin inhibition. A comprehensive understanding of the formation, distribution, and potential biological effects of this metabolite is essential for a complete safety and efficacy assessment of Mebendazole, especially in the context of its emerging applications in oncology. Further research is required to fully elucidate the pharmacological and toxicological significance of this compound.

In Vivo Efficacy of Benzimidazole Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. While direct in vivo efficacy data for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol is not publicly available, this guide provides a comparative overview of the in vivo performance of a representative benzimidazole derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), against other established anticancer agents, Veliparib and Topotecan. The data presented herein is compiled from various preclinical studies and is intended to offer a comparative perspective on their therapeutic potential in oncology.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of MBIC, a promising benzimidazole derivative, in comparison to Veliparib, a PARP inhibitor, and Topotecan, a topoisomerase I inhibitor. It is important to note that the experimental conditions, including the cancer models and dosing regimens, vary across studies, which should be taken into consideration when comparing the results.

CompoundClassCancer ModelAnimal ModelDosing RegimenEfficacyReference
MBIC Benzimidazole DerivativeHepatocellular Carcinoma (Huh7_Luc orthotopic)Mouse25 mg/kg, intraperitoneal, 3 times/week for 4 weeksSignificant reduction in tumor growth[1][2]
Breast Cancer (MDA-MB-231 xenograft)BALB/c nude miceNot specified79.7% reduction in tumor volume after 4 weeks[3][4]
Veliparib PARP InhibitorBRCA-deficient Breast and Pancreatic Cancer (MX-1 and Capan-1 xenografts)Mouse100-200 mg/kg/day, oral (b.i.d.) for 21 days26-87% tumor growth inhibition (TGI) as a single agent[5]
Non-Small Cell Lung Cancer (Calu6 xenograft)Mouse200 mg/kg/day, oral (b.i.d.) for 21 days (in combination with cisplatin)Significant tumor volume reduction (in combination)[6]
Topotecan Topoisomerase I InhibitorSmall-Cell Lung Cancer (Xenografts)Mouse1-2 mg/kg/day>84% tumor growth inhibition[7]
Human Tumor XenograftsAthymic nude mice15 mg/kg, oral, intermittent scheduleEffective tumor growth inhibition[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for the in vivo evaluation of the compounds discussed.

In Vivo Antitumor Efficacy Study of MBIC in an Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model[1][2]
  • Animal Model: Male BALB/c nude mice.

  • Cell Line: Huh7_Luc (luciferase-expressing human hepatocellular carcinoma cells).

  • Tumor Implantation: Orthotopic injection of Huh7_Luc cells into the liver of the mice.

  • Treatment Groups:

    • Vehicle control (e.g., 0.1% DMSO in saline).

    • MBIC (25 mg/kg).

  • Drug Administration: Intraperitoneal injections administered three times per week for four consecutive weeks.

  • Efficacy Assessment: Tumor growth monitored by bioluminescence imaging at regular intervals.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.

In Vivo Antitumor Efficacy Study of Veliparib in a BRCA-Deficient Xenograft Model[5]
  • Animal Model: Female athymic nude mice.

  • Cell Lines: MX-1 (human breast carcinoma, BRCA1-deleted and BRCA2-mutated) and Capan-1 (human pancreatic adenocarcinoma, BRCA2-deficient).

  • Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control.

    • Veliparib (100 mg/kg/day or 200 mg/kg/day).

  • Drug Administration: Oral gavage, twice daily (b.i.d.) for 21 consecutive days.

  • Efficacy Assessment: Tumor volumes measured regularly with calipers. Tumor growth inhibition (TGI) is calculated.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size.

In Vivo Antitumor Efficacy Study of Topotecan in a Human Small-Cell Lung Cancer (SCLC) Xenograft Model[7]
  • Animal Model: Nude mice.

  • Tumor Model: Subcutaneously implanted human SCLC xenografts.

  • Treatment Groups:

    • Vehicle control.

    • Topotecan (1-2 mg/kg/day).

  • Drug Administration: Route not specified, administered daily.

  • Efficacy Assessment: Tumor growth inhibition is measured and compared to the control group.

  • Endpoint: Not specified.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of Topoisomerase I inhibitors, a class to which Topotecan belongs and a potential target for some benzimidazole derivatives.

Topoisomerase_I_Inhibition Topoisomerase I Inhibition Pathway DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding Cleavable_Complex Topo I-DNA Cleavable Complex TopoI->Cleavable_Complex DNA Cleavage Relegation DNA Relegation Cleavable_Complex->Relegation Normal Process Stabilized_Complex Stabilized Ternary Complex Cleavable_Complex->Stabilized_Complex Relaxed_DNA Relaxed DNA Relegation->Relaxed_DNA Inhibitor Topoisomerase I Inhibitor (e.g., Topotecan) Inhibitor->Stabilized_Complex Binding and Stabilization DNA_Damage DNA Double-Strand Breaks Stabilized_Complex->DNA_Damage Replication_Fork Advancing Replication Fork Replication_Fork->Stabilized_Complex Collision Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Topoisomerase I inhibitors.

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo antitumor efficacy study using a xenograft mouse model.

InVivo_Workflow In Vivo Antitumor Efficacy Workflow cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Animal_Acclimatization->Tumor_Implantation Cell_Culture Cancer Cell Culture Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment_Admin Treatment Administration (Vehicle, Test Compound, Comparator) Randomization->Treatment_Admin Monitoring Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Repeated Cycles Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision & Weight Euthanasia->Tumor_Excision Data_Analysis Data Analysis (TGI, Statistical Analysis) Tumor_Excision->Data_Analysis

Caption: General workflow for in vivo anticancer efficacy studies.

References

A Comparative Analysis of Benzimidazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient synthesis of these bicyclic heterocycles is a critical aspect of drug discovery and development. This guide provides a comparative analysis of classical and modern methods for benzimidazole synthesis, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Differences in Synthesis Efficiency

Modern synthetic methodologies for benzimidazole synthesis consistently demonstrate significant advantages over classical techniques. These modern approaches, including microwave-assisted and ultrasound-assisted methods, generally offer drastically reduced reaction times, higher product yields, and milder reaction conditions. These improvements are largely attributed to more efficient energy transfer and, in many cases, the use of catalysts that lower the activation energy of the reaction.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde or carboxylic acid, comparing classical and modern methods.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeTemperatureYield (%)Reference
Classical Methods
Phillips-Ladenburgo-phenylenediamine, Carboxylic AcidStrong Acid (e.g., HCl, PPA)2 - 6 hoursHigh (Reflux)60 - 90%[1][2]
Weidenhageno-phenylenediamine, AldehydeOxidizing Agent (e.g., Cu(OAc)₂)Several hoursHigh (Reflux)83 - 90%[2]
Conventional (Aldehyde)o-phenylenediamine, BenzaldehydeHydrochloric Acid4 - 6 hoursRefluxModerate[3]
Modern Methods
Microwave-Assistedo-phenylenediamine, Carboxylic AcidAcidic Medium1.5 - 4 minutesN/A80 - 95%[4]
Microwave-Assistedo-phenylenediamine, AldehydeCatalyst-free5 - 10 minutesN/A94 - 98%[5]
Microwave-AssistedN-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%)5 minutesN/A>96%[6]
Ultrasound-Assistedo-phenylenediamine, AldehydeNaOH/I₂4 - 7 minutesRoom Temperatureup to 99%[7]
Ultrasound-Assistedo-phenylenediamine, AldehydeCu-Schiff base complex on MCM-4190 minutesN/Aup to 95%[8]
Catalytic (Au/TiO₂)o-phenylenediamine, AldehydeAu/TiO₂ (1 mol% Au)2 hours25°CHigh[9]
Catalytic (LaCl₃)o-phenylenediamine, AldehydeLaCl₃ (10 mol%)2 - 4 hoursRoom Temperature85 - 95%[2][10]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Phillips-Ladenburg Synthesis (Classical Method)

This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1]

Materials:

  • o-Phenylenediamine

  • Carboxylic Acid (e.g., Acetic Acid)

  • 4M Hydrochloric Acid or Polyphosphoric Acid (PPA)

  • 10% Sodium Hydroxide Solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the carboxylic acid (1.0 eq).

  • Add a catalytic amount of 4M hydrochloric acid or a larger quantity of polyphosphoric acid.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution to precipitate the product.

  • Filter the crude product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.

Weidenhagen Synthesis (Classical Method)

This approach utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[2]

Materials:

  • o-Phenylenediamine

  • Aldehyde (e.g., Benzaldehyde)

  • Copper(II) Acetate

  • Ethanol or Methanol

  • Hydrogen Sulfide (gas or solution)

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) and the aldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add copper(II) acetate (1.0 eq) to the solution.

  • Reflux the mixture for several hours. A precipitate of the cuprous salt of the benzimidazole will form.

  • Cool the mixture and filter to collect the precipitate.

  • Suspend the precipitate in a suitable solvent and treat with hydrogen sulfide to precipitate copper(I) sulfide.

  • Filter off the copper(I) sulfide.

  • Evaporate the solvent from the filtrate to obtain the crude benzimidazole.

  • Recrystallize the product from a suitable solvent.

Microwave-Assisted Synthesis

This modern method significantly reduces reaction times by utilizing microwave irradiation for rapid and uniform heating.[4][5]

Materials:

  • o-Phenylenediamine

  • Carboxylic Acid or Aldehyde

  • Acidic medium (for carboxylic acid reaction, e.g., a few drops of HCl)

  • Ethanol/Water (for recrystallization)

Procedure:

  • In a microwave-safe vessel, place o-phenylenediamine (1.0 eq) and the carboxylic acid or aldehyde (1.0 eq).

  • If using a carboxylic acid, add a few drops of a strong acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and for a short duration (typically 1.5 to 10 minutes).

  • After irradiation, cool the vessel to room temperature.

  • Add water to the reaction mixture and neutralize with a base if an acid was used.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from an ethanol/water mixture.

Ultrasound-Assisted Synthesis

This green chemistry approach utilizes ultrasonic irradiation to promote the reaction, often at room temperature and with short reaction times.[7]

Materials:

  • o-Phenylenediamine

  • Aldehyde

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Ethanol

Procedure:

  • In a suitable vessel, dissolve o-phenylenediamine (1.0 eq), the aldehyde (1.0 eq), sodium hydroxide (2.0 eq), and iodine (1.0 eq) in ethanol.

  • Place the vessel in an ultrasonic bath and irradiate for 4-7 minutes at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the synthesis of benzimidazoles.

G General Workflow for Benzimidazole Synthesis cluster_0 Classical Methods cluster_1 Modern Methods Reactants_C o-Phenylenediamine + Carboxylic Acid / Aldehyde Reaction_C Reflux with Acid or Oxidizing Agent Reactants_C->Reaction_C Several Hours Workup_C Neutralization & Precipitation Reaction_C->Workup_C Purification_C Recrystallization Workup_C->Purification_C Reactants_M o-Phenylenediamine + Carboxylic Acid / Aldehyde Reaction_M Microwave / Ultrasound Irradiation (with/without catalyst) Reactants_M->Reaction_M Minutes Workup_M Quenching / Extraction Reaction_M->Workup_M Purification_M Column Chromatography / Recrystallization Workup_M->Purification_M

Caption: Comparative workflow of classical vs. modern benzimidazole synthesis.

G Reaction Pathways for Benzimidazole Formation OPD o-Phenylenediamine Intermediate Schiff Base / Amide Intermediate OPD->Intermediate Carbonyl Carboxylic Acid or Aldehyde Carbonyl->Intermediate Benzimidazole Benzimidazole Intermediate->Benzimidazole Cyclization/ Dehydration/ Oxidation

References

Safety Operating Guide

Safe Disposal of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and disposal procedures for (1-methyl-1H-benzo[d]imidazol-5-yl)methanol. This guide is intended for researchers, scientists, and drug development professionals. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the substance-specific Safety Data Sheet (SDS) from the manufacturer for definitive guidance.

The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact.[1] The following procedures are based on established best practices for laboratory chemical waste management.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following Personal Protective Equipment (PPE) is worn:

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.Prevents skin contact, which may cause irritation or burns.[2]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary if working outside a certified chemical fume hood or in poorly ventilated areas.Prevents respiratory tract irritation.[2]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and complies with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in the regular trash. [2][3]

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for waste contaminated with this compound. The container must be chemically compatible with the compound.[4][5]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated lab supplies like weighing paper, pipette tips, and gloves, in a designated solid waste container.[5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with incompatible chemicals.[6]

2. Container Labeling:

  • Label the hazardous waste container with the full chemical name: "this compound" and list any other components of the waste mixture.[4]

  • Clearly indicate the hazards (e.g., "Toxic," "Irritant").[4]

  • Include the accumulation start date on the label.[4]

3. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be at or near the point of waste generation.

  • Ensure the container is kept tightly closed except when adding waste.[3][7]

  • Store in a well-ventilated area, away from heat and sources of ignition.[8]

  • Use secondary containment to prevent spills.[6][9]

4. Disposal:

  • Arrange for the disposal of the chemical waste through your institution's approved hazardous waste disposal program.[1][10]

  • Do not transport hazardous waste yourself.[5]

5. Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1][8]

  • Clean and decontaminate the work area. In case of a spill, clean the area with a suitable solvent, followed by soap and water.[2] Collect all cleanup materials as hazardous waste.

6. Empty Container Disposal:

  • A container that has held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[10]

  • The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

  • After thorough rinsing and air-drying, deface the chemical label on the container before disposal.[10]

Experimental Workflow for Disposal

Below is a visual representation of the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Collection cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound sds Consult SDS and Institutional EHS Guidelines start->sds ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat waste_type Identify Waste Type ppe->waste_type sds->ppe solid_waste Solid Waste: - Unused/Contaminated Solid - Contaminated PPE, paper, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid label_reqs Label Requirements: - Full Chemical Name - Hazard Information - Accumulation Start Date collect_solid->label_reqs storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->label_reqs collect_liquid->storage pickup Arrange for Hazardous Waste Pickup with EHS storage->pickup end End: Waste Disposed pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (1-methyl-1H-benzo[d]imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol (CAS Number: 115576-91-5). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risk.

Hazard Assessment

This compound is a solid substance that presents several health hazards. Based on available safety data, the primary risks associated with this compound are:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This represents the minimum level of protection; a thorough risk assessment of specific experimental conditions may necessitate a higher level of protection.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) and a lab coat or chemical-resistant apron.Prevents skin contact, which may cause irritation. For prolonged contact, butyl rubber gloves may be preferable.
Respiratory Protection A NIOSH-approved respirator with an N95 or higher particulate filter is recommended when handling the solid compound outside of a certified chemical fume hood. If there is a potential for vapor or aerosol generation, a respirator with an organic vapor cartridge and a particulate pre-filter should be used.Required to prevent respiratory tract irritation from inhalation of dust or aerosols.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling, even if gloves were worn.

Spill Cleanup Protocol
  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan
  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash. All waste must be handled in accordance with local, state, and federal regulations.[1]

Experimental Protocols Cited

While specific experimental protocols for this exact compound are not detailed in the safety-focused search results, the handling and disposal procedures outlined above are based on established safety guidelines for handling hazardous chemicals and benzimidazole derivatives. The synthesis of similar compounds, such as 1-methyl-1H-benzimidazole-5-methanol, often involves the use of reagents like lithium aluminum hydride and solvents like tetrahydrofuran, which have their own specific handling requirements that must be considered in any experimental design.

Visual Guidance

The following diagrams illustrate key procedural workflows for ensuring safety when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Identify Chemical: This compound hazards Review Hazards: - Skin/Eye Irritant - Inhalation Hazard - Harmful if Swallowed start->hazards Consult SDS eye_face Eye/Face Protection: Safety Goggles & Face Shield hazards->eye_face Select Based on Splash/Particle Risk skin Skin Protection: Nitrile/Butyl Gloves & Lab Coat hazards->skin Select Based on Contact Risk respiratory Respiratory Protection: NIOSH-approved Respirator hazards->respiratory Select Based on Inhalation Risk handle Proceed with Handling Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal start Waste Generated: - Excess Chemical - Contaminated PPE - Spill Debris collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container Clearly: 'Hazardous Waste' & Contents collect->label_waste contact_ehs Contact Environmental Health & Safety (EHS) Office label_waste->contact_ehs disposal Dispose via Approved Waste Management Protocol contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.